SPDP-PEG24-acid
Beschreibung
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Structure
2D Structure
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H110N2O27S2/c62-57(5-56-89-90-58-3-1-2-6-61-58)60-7-9-66-11-13-68-15-17-70-19-21-72-23-25-74-27-29-76-31-33-78-35-37-80-39-41-82-43-45-84-47-49-86-51-53-88-55-54-87-52-50-85-48-46-83-44-42-81-40-38-79-36-34-77-32-30-75-28-26-73-24-22-71-20-18-69-16-14-67-12-10-65-8-4-59(63)64/h1-3,6H,4-5,7-56H2,(H,60,62)(H,63,64) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIVUQZDUBNJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H110N2O27S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1343.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Notes and Protocols: SPDP-PEG24-acid Conjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of Polyethylene Glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1] PEGylation can improve protein solubility, increase stability, prolong circulation half-life, and reduce immunogenicity.
This document provides a detailed protocol for the conjugation of SPDP-PEG24-acid to proteins. This compound is a heterobifunctional crosslinker featuring a Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group and a terminal carboxylic acid group, separated by a 24-unit PEG spacer. The SPDP moiety contains an N-hydroxysuccinimide (NHS) ester, which reacts efficiently with primary amines (e.g., lysine residues and the N-terminus) on the protein to form a stable amide bond.[2][3][4] The other end of the linker has a terminal carboxylic acid which can be used for subsequent conjugation steps after activation.[5] The PEG spacer enhances the solubility of the entire conjugate.
This protocol focuses on the initial, crucial step of covalently attaching the this compound linker to a protein via its amine-reactive NHS ester.
Reaction Chemistry
The core of this protocol is the reaction between the NHS ester of the this compound and a primary amine on the protein. This reaction proceeds via nucleophilic acyl substitution, where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide linkage and releasing N-hydroxysuccinimide (NHS) as a byproduct.
Caption: NHS ester reaction with a primary amine on a protein.
Experimental Protocol
This workflow outlines the major steps for successful protein conjugation.
Caption: Experimental workflow for protein PEGylation.
Materials and Equipment
-
Protein of Interest : Purified to >95%, dissolved in an appropriate buffer.
-
This compound
-
Solvent : Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reaction Buffer : Amine-free buffer such as Phosphate Buffered Saline (PBS), Borate buffer, or HEPES buffer, pH 7.2-8.5. Note: Avoid buffers containing primary amines like Tris (e.g., TBS), as they will compete with the protein for reaction with the NHS ester.
-
Quenching Solution (Optional) : 1 M Tris-HCl or Glycine, pH 8.0.
-
Purification System : Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes with an appropriate molecular weight cutoff (MWCO).
-
General Lab Equipment : Pipettes, microcentrifuge tubes, vortex mixer, spectrophotometer.
Reagent Preparation
-
Protein Solution :
-
Prepare a 1-10 mg/mL solution of your protein in the chosen reaction buffer.
-
Ensure the buffer does not contain primary amines. If the protein is in an incompatible buffer, exchange it for the reaction buffer using a desalting column or dialysis.
-
-
This compound Stock Solution :
-
NHS esters are susceptible to hydrolysis in aqueous environments, so the stock solution must be prepared in an anhydrous organic solvent immediately before use.
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a 10-20 mM stock solution in anhydrous DMSO or DMF. For example, to make a 20 mM solution of this compound (MW ≈ 1344 g/mol ), dissolve ~2.7 mg in 100 µL of anhydrous DMSO. Vortex briefly to ensure complete dissolution.
-
Conjugation Reaction
-
Calculate Molar Ratio : The degree of PEGylation can be controlled by adjusting the molar ratio of the this compound to the protein. A starting point is typically a 10- to 20-fold molar excess of the PEG reagent over the protein. This ratio should be optimized for your specific protein and desired outcome.
-
Moles of Protein = (mg of Protein) / (MW of Protein in mg/mol)
-
Volume of PEG Stock = (Moles of Protein × Molar Excess) / (Concentration of PEG Stock)
-
-
Reaction Setup :
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO/DMF) in the reaction mixture should ideally be below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation times at lower temperatures can sometimes improve specificity and yield.
-
-
Quenching (Optional) : To stop the reaction, you can add a quenching solution (e.g., 1 M Tris-HCl) to a final concentration of 20-50 mM. This will consume any unreacted NHS ester. Incubate for an additional 15 minutes at room temperature.
Purification of the Conjugate
It is critical to remove excess, non-reacted this compound and the NHS byproduct from the conjugated protein.
-
Size Exclusion Chromatography (SEC) / Desalting : This is the most common and efficient method. Use a desalting column with an MWCO that will retain the protein-PEG conjugate while allowing small molecules to pass through. Equilibrate the column with your desired storage buffer (e.g., PBS).
-
Dialysis : Alternatively, dialyze the reaction mixture against a large volume of the storage buffer using a dialysis membrane with an appropriate MWCO. Perform several buffer changes over 24-48 hours.
Data Presentation: Key Reaction Parameters
The optimal conditions for conjugation can vary depending on the protein. Use the following table as a guide for optimization.
| Parameter | Recommended Range | Notes |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. Higher pH increases reaction rate but also hydrolysis rate. |
| Reaction Buffer | PBS, Borate, HEPES | Must be free of primary amines (e.g., Tris, Glycine). |
| Molar Excess (PEG:Protein) | 5:1 to 50:1 | Highly dependent on the number of available lysines and the desired degree of PEGylation. Start with 20:1 for initial trials. |
| Reaction Temperature | 4°C or Room Temp. (20-25°C) | Room temperature is faster; 4°C may reduce non-specific reactions and protein degradation. |
| Reaction Time | 30 min - 4 hours | 30-60 min at RT is often sufficient. Monitor progress if possible. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency. |
Characterization of the Protein-PEG Conjugate
After purification, it is essential to confirm the success of the conjugation and characterize the product.
-
SDS-PAGE : Compare the conjugated protein to the unconjugated starting material. Successful PEGylation will result in a visible increase in the apparent molecular weight, often appearing as a broader band due to the heterogeneity of PEGylation sites and the hydrodynamic properties of PEG.
-
Mass Spectrometry (MS) : Techniques like MALDI-TOF or ESI-MS can determine the exact molecular weight of the conjugate. This allows for the calculation of the average number of PEG molecules attached per protein, known as the degree of PEGylation.
-
HPLC : Methods such as Size Exclusion (SEC-HPLC) or Reversed Phase (RP-HPLC) can be used to separate and quantify the unconjugated protein, the PEGylated species, and any aggregates.
-
Functional Assays : Perform a relevant bioassay to ensure that the conjugation process has not compromised the biological activity of the protein.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. This compound | BroadPharm [broadpharm.com]
Protocol for the Preparation of Antibody-Drug Conjugates (ADCs) using a Cleavable SPDP-PEG24-Acid Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated off-target toxicities. The linker, which connects the antibody to the drug, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.[1][2][]
This document provides a comprehensive protocol for the synthesis, purification, and characterization of an ADC utilizing a long-chain, flexible, and cleavable SPDP-PEG24-acid linker. This heterobifunctional linker contains a succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group and a carboxylic acid. The SPDP moiety reacts with thiol groups, forming a cleavable disulfide bond, while the carboxylic acid can be activated to react with amine groups on a cytotoxic payload.[][5] The inclusion of a 24-unit polyethylene glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life.
Principle of the Method
The synthesis of the ADC using the this compound linker is a two-step process. First, the cytotoxic drug, containing a primary or secondary amine, is conjugated to the carboxylic acid end of the this compound linker. This is typically achieved by activating the carboxylic acid with a carbodiimide reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form a more stable amine-reactive ester.
In the second step, the antibody is prepared to expose free thiol groups. This is commonly done by the controlled reduction of the interchain disulfide bonds of the antibody using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). The thiol-reactive pyridyldithiol group of the drug-linker conjugate then reacts with the generated free thiols on the antibody to form a stable, yet cleavable, disulfide bond, yielding the final ADC. The resulting ADC can then be purified and characterized to determine key quality attributes such as drug-to-antibody ratio (DAR), purity, and stability.
Materials and Reagents
| Reagent/Material | Supplier (Example) |
| Monoclonal Antibody (e.g., Trastuzumab) | In-house or Commercial |
| This compound Linker | BroadPharm, Precise PEG |
| Cytotoxic Drug (with amine group) | In-house or Commercial |
| N,N-Dimethylformamide (DMF), Anhydrous | Sigma-Aldrich |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Thermo Fisher Scientific |
| N-Hydroxysuccinimide (NHS) | Thermo Fisher Scientific |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich |
| Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride | Thermo Fisher Scientific |
| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco |
| Sodium Borate Buffer, pH 8.5 | In-house preparation |
| L-Cysteine | Sigma-Aldrich |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher Scientific |
| Amicon® Ultra Centrifugal Filter Units | MilliporeSigma |
| HPLC System with UV detector | Agilent, Waters |
| Hydrophobic Interaction Chromatography (HIC) Column | Tosoh Bioscience, Agilent |
| Size Exclusion Chromatography (SEC) Column | Tosoh Bioscience, Agilent |
| Mass Spectrometer (e.g., Q-TOF) | Agilent, Waters |
Experimental Protocols
Part 1: Synthesis of the Drug-Linker Conjugate
This part of the protocol describes the conjugation of the cytotoxic drug to the this compound linker.
1.1. Activation of this compound Linker:
-
Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
In a separate vial, dissolve EDC (1.5 equivalents) in anhydrous DMF.
-
Slowly add the EDC solution to the this compound/NHS solution with continuous stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS-activated linker. The reaction progress can be monitored by LC-MS.
1.2. Conjugation to the Amine-Containing Drug:
-
Dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF or DMSO.
-
Add the drug solution to the activated linker solution.
-
If the drug is in a salt form (e.g., hydrochloride), add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature overnight, protected from light.
-
Monitor the reaction progress by LC-MS to confirm the formation of the drug-linker conjugate.
1.3. Purification of the Drug-Linker Conjugate:
-
Upon completion, quench the reaction by adding a small amount of water.
-
Purify the drug-linker conjugate using reverse-phase HPLC.
-
Collect the fractions containing the pure product and confirm its identity by LC-MS.
-
Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
-
Store the purified drug-linker conjugate at -20°C or below, protected from light and moisture.
Part 2: Preparation of the Antibody-Drug Conjugate (ADC)
This part of the protocol details the conjugation of the purified drug-linker to the monoclonal antibody.
2.1. Antibody Reduction:
-
Prepare the antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds. The optimal time and temperature may need to be determined empirically for each antibody.
-
Remove the excess TCEP using a desalting column or by buffer exchange with a centrifugal filter unit, exchanging into fresh, degassed conjugation buffer.
2.2. Conjugation of Drug-Linker to Antibody:
-
Dissolve the purified drug-linker conjugate in a small amount of DMSO or DMF.
-
Add the drug-linker solution to the reduced antibody solution at a molar ratio of 3-10 fold excess of the drug-linker to the antibody. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
2.3. Quenching the Reaction:
-
After the incubation period, quench the reaction by adding an excess of a thiol-containing reagent, such as L-cysteine, to a final concentration of 1 mM.
-
Incubate for an additional 30 minutes at room temperature to cap any unreacted pyridyldithiol groups on the drug-linker.
Part 3: Purification of the Antibody-Drug Conjugate (ADC)
Purification is a critical step to remove unconjugated antibody, excess drug-linker, and aggregates. A multi-step chromatography approach is typically employed.
3.1. Removal of Small Molecules by Size Exclusion Chromatography (SEC):
-
Equilibrate a size exclusion chromatography (SEC) column with a suitable formulation buffer (e.g., PBS, pH 7.4).
-
Load the crude ADC mixture onto the SEC column.
-
Collect the fractions corresponding to the high molecular weight peak, which contains the ADC and any unconjugated antibody. This step effectively removes excess drug-linker and quenching agent.
3.2. Separation of ADC Species by Hydrophobic Interaction Chromatography (HIC):
-
Hydrophobic Interaction Chromatography (HIC) is used to separate ADC species with different drug-to-antibody ratios (DARs).
-
The SEC-purified ADC sample is loaded onto an HIC column in a high salt buffer.
-
A decreasing salt gradient is used to elute the different ADC species. The unconjugated antibody, being the most hydrophilic, will elute first, followed by ADCs with increasing DAR values.
-
Collect the fractions corresponding to the desired DAR species.
3.3. Final Buffer Exchange and Formulation:
-
Pool the HIC fractions containing the desired ADC species.
-
Perform a final buffer exchange into the desired formulation buffer using a desalting column or centrifugal filtration.
-
Determine the final ADC concentration using a UV-Vis spectrophotometer at 280 nm.
-
Sterile filter the final ADC product and store at 2-8°C.
Characterization of the ADC
Thorough characterization of the purified ADC is essential to ensure its quality and consistency.
| Parameter | Method | Typical Results |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | Average DAR of 3.5 - 4.5 |
| UV-Vis Spectroscopy | Consistent with HIC results | |
| Mass Spectrometry (Intact Mass Analysis) | Confirms DAR distribution | |
| Purity and Aggregation | Size Exclusion Chromatography (SEC) | >95% monomer |
| Free Drug Level | Reversed-Phase HPLC (RP-HPLC) | <1% |
| In Vitro Cytotoxicity | Cell-based assay (e.g., MTS or MTT assay) | Potent and target-specific cell killing |
| Binding Affinity | ELISA or Surface Plasmon Resonance (SPR) | Comparable to unconjugated antibody |
Experimental Workflow and Signaling Pathway Diagrams
ADC Synthesis Workflow
Caption: Workflow for the synthesis, purification, and characterization of an ADC.
ADC Mechanism of Action
Caption: Mechanism of action of a disulfide-linked ADC.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low DAR | Incomplete antibody reduction | Increase TCEP concentration or incubation time. |
| Insufficient drug-linker excess | Increase the molar ratio of drug-linker to antibody. | |
| Hydrolysis of activated linker | Use freshly prepared activated linker. | |
| High Aggregation | High DAR | Optimize conjugation conditions to achieve a lower DAR. |
| Hydrophobic payload | Consider using a more hydrophilic PEG linker. | |
| Inappropriate buffer conditions | Screen different pH and buffer compositions. | |
| Heterogeneous Product | Inconsistent antibody reduction | Optimize and control the reduction step carefully. |
| Non-specific conjugation | Ensure the use of a site-specific conjugation strategy if homogeneity is critical. |
Conclusion
This protocol provides a detailed framework for the successful synthesis, purification, and characterization of an antibody-drug conjugate using the this compound linker. The flexibility of this linker system allows for the conjugation of a wide variety of amine-containing payloads, and the cleavable disulfide bond ensures efficient drug release within the target cell. Careful optimization of each step, particularly the antibody reduction and conjugation reactions, is crucial for obtaining an ADC with the desired drug-to-antibody ratio and high purity. The analytical methods described are essential for ensuring the quality and consistency of the final ADC product, which is paramount for its therapeutic efficacy and safety.
References
Application Note: Purification of SPDP-PEG24-Acid Conjugated Proteins
Audience: Researchers, scientists, and drug development professionals involved in bioconjugation and protein therapeutic development.
Introduction: PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2] This modification can enhance protein stability, increase serum half-life, and reduce immunogenicity.[3] The SPDP-PEG24-acid linker is a heterobifunctional reagent featuring a pyridyldithiol (SPDP) group and a terminal carboxylic acid. The SPDP group reacts specifically with free sulfhydryl (thiol) groups on proteins to form a reversible disulfide bond, while the PEG24 spacer enhances solubility.[4][5]
The PEGylation reaction often results in a heterogeneous mixture containing the desired mono-PEGylated conjugate, multi-PEGylated species, unreacted native protein, and excess PEG reagent. Therefore, a robust purification strategy is critical to isolate the desired product with high purity. This application note provides detailed protocols and guidance for the purification of this compound conjugated proteins using common chromatographic techniques.
Purification Strategies & Principles
The purification of PEGylated proteins is challenging because the addition of a neutral, hydrophilic PEG chain can alter the protein's physicochemical properties in subtle ways. The primary methods for purification are based on differences in size, charge, and hydrophobicity between the native protein, the PEGylated conjugate, and process-related impurities.
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. Since PEGylation significantly increases the size of the protein, SEC is highly effective at separating the larger PEGylated conjugates from the smaller, unreacted native protein and low molecular weight reagents. It is often the first step in a purification workflow.
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge. The covalent attachment of PEG chains can shield the charged residues on the protein surface, altering its interaction with the IEX resin. This change in interaction allows for the separation of proteins with different degrees of PEGylation (e.g., mono- vs. di-PEGylated). Both cation and anion exchange chromatography can be employed depending on the protein's isoelectric point (pI) and the chosen buffer pH.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their surface hydrophobicity. The effect of PEGylation on a protein's hydrophobicity can vary; it may increase or decrease depending on the native protein's properties. HIC can serve as a valuable orthogonal method to IEX for resolving different PEGylated species or removing specific impurities.
-
Reverse Phase Chromatography (RPC): While powerful for analytical-scale separations and identifying positional isomers, RPC often uses denaturing mobile phases (e.g., organic solvents), which can be detrimental to protein stability and activity, making it less common for preparative purification of therapeutic proteins.
Workflow for Purification and Characterization
The logical workflow for purifying and analyzing an this compound conjugated protein typically involves an initial capture/polishing step followed by characterization to confirm purity and identity.
Caption: General workflow for purification and characterization.
Data Presentation: Comparison of Purification Techniques
The choice of chromatographic technique depends on the specific separation goal. The following table summarizes the primary applications and characteristics of each method for purifying PEGylated proteins.
| Technique | Principle of Separation | Primary Application | Resolution | Capacity | Key Advantages | Limitations |
| Size Exclusion (SEC) | Hydrodynamic Radius (Size) | Removal of unreacted protein and free PEG. | Moderate | Low to Moderate | Robust, predictable separation based on size. | Cannot separate positional isomers; poor resolution for species with small size differences. |
| Ion Exchange (IEX) | Net Surface Charge | Separation of species with different degrees of PEGylation (mono-, di-, multi-). | High | High | High capacity; can separate based on subtle charge differences. | PEG shielding can reduce effectiveness for highly PEGylated species. |
| Hydrophobic Interaction (HIC) | Surface Hydrophobicity | Orthogonal separation to IEX; separation of positional isomers. | Variable | Moderate | Operates under non-denaturing conditions. | Performance is highly protein-dependent and less predictable. |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for the specific protein conjugate.
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is designed to separate the PEGylated protein conjugate from smaller molecules like the unreacted native protein and free this compound.
1. Materials and Equipment:
-
SEC Column: Superdex 200 pg or similar, appropriate for the size of the conjugate.
-
Chromatography System: AKTA pure or equivalent FPLC/HPLC system.
-
SEC Running Buffer: Phosphate Buffered Saline (PBS), pH 7.4, or another suitable physiological buffer.
-
Sample: Crude PEGylation reaction mixture, clarified by centrifugation or filtration (0.22 µm filter).
2. Methodology:
-
System Preparation: Equilibrate the chromatography system and SEC column with at least 2 column volumes (CVs) of SEC Running Buffer at a flow rate appropriate for the column (e.g., 1.0 mL/min for a 16/600 column).
-
Sample Loading: Load the clarified sample onto the column. The sample volume should not exceed 2-3% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the SEC Running Buffer for 1.5 CVs. Monitor the elution profile using UV absorbance at 280 nm.
-
Fraction Collection: Collect fractions corresponding to the different peaks. The PEGylated conjugate, having the largest hydrodynamic radius, will elute first, followed by the native protein, and finally the free PEG reagent.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify which fractions contain the purified PEGylated protein. Pool the desired fractions.
Table 1: Example SEC Protocol Parameters and Expected Results
| Parameter | Value/Setting | Rationale |
| Column | Superdex 200 Increase 10/300 GL | Provides good resolution for proteins in the 10-600 kDa range. |
| Mobile Phase | 1X PBS, pH 7.4 | Mimics physiological conditions to maintain protein stability. |
| Flow Rate | 0.5 mL/min | Ensures sufficient time for separation without excessive diffusion. |
| Detection | UV at 280 nm | Standard wavelength for protein detection. |
| Sample Load | 100-500 µL | Keeps volume low to maximize resolution. |
| Expected Elution Order | 1. PEG-Protein Conjugate2. Native Protein3. Free PEG | Separation is based on decreasing molecular size. |
Protocol 2: Purification by Ion Exchange Chromatography (IEX)
This protocol is designed to separate PEGylated species based on differences in surface charge, for example, to separate mono-PEGylated protein from di- or multi-PEGylated species. This example uses cation exchange (CEX).
1. Materials and Equipment:
-
IEX Column: Resource S, Mono S, or similar strong cation exchange column.
-
Chromatography System: FPLC/HPLC system.
-
Binding Buffer (Buffer A): 20 mM MES, pH 6.0 (or a buffer with a pH below the protein's pI).
-
Elution Buffer (Buffer B): 20 mM MES, 1 M NaCl, pH 6.0.
-
Sample: Pooled SEC fractions containing the PEGylated protein, buffer-exchanged into Binding Buffer.
2. Methodology:
-
System Preparation: Equilibrate the IEX column with Binding Buffer for 5-10 CVs until the UV and conductivity signals are stable.
-
Sample Loading: Load the buffer-exchanged sample onto the column.
-
Wash: Wash the column with Binding Buffer for 5 CVs to remove any unbound material.
-
Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 20 CVs. The PEG chains shield the protein's positive charges, causing the PEGylated species to elute at a lower salt concentration than the native protein. Species with more PEG chains will typically elute earlier.
-
Fraction Collection: Collect fractions across the gradient.
-
Analysis: Analyze fractions by SDS-PAGE and/or mass spectrometry to identify the desired PEGylated species.
Table 2: Example Cation Exchange Protocol Parameters and Expected Results
| Parameter | Value/Setting | Rationale |
| Column | Mono S 5/50 GL | High-resolution strong cation exchange column. |
| Buffer A | 20 mM Sodium Phosphate, pH 6.5 | pH is below the pI of many proteins, ensuring a net positive charge for binding. |
| Buffer B | 20 mM Sodium Phosphate, 1 M NaCl, pH 6.5 | High salt concentration disrupts electrostatic interactions for elution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for high-resolution columns. |
| Gradient | 0-50% Buffer B over 20 CV | A shallow gradient provides better resolution between species with similar charges. |
| Expected Elution Order | 1. Multi-PEGylated2. Mono-PEGylated3. Native Protein | Increased PEGylation shields more charge, leading to weaker binding and earlier elution. |
Visualization of Separation Principles
The following diagram illustrates how different chromatographic techniques resolve the components of a typical PEGylation reaction mixture.
Caption: Principles of chromatographic separation for PEGylated proteins.
Characterization of Purified Conjugates
After purification, the final product must be characterized to confirm its identity, purity, and degree of PEGylation.
-
SDS-PAGE: A simple, rapid method to assess purity and confirm successful conjugation. The PEGylated protein will show a significant increase in apparent molecular weight compared to the native protein.
-
SEC-MALS (Size Exclusion Chromatography with Multi-Angle Light Scattering): Provides an accurate measurement of the absolute molar mass of the conjugate and can quantify any aggregates present.
-
HPLC (High-Performance Liquid Chromatography): Both SEC-HPLC and RP-HPLC can be used as analytical methods to determine the purity of the final product with high resolution.
-
Mass Spectrometry (MS): The definitive technique for confirming the covalent modification. MS analysis can determine the precise mass of the conjugate, identify the number of attached PEG chains, and, in conjunction with peptide mapping, identify the specific amino acid residues that were modified.
-
NMR Spectroscopy: Can be used to quantitatively determine the degree of PEGylation.
By combining these purification and characterization techniques, researchers can reliably produce and validate this compound conjugated proteins for further research and development.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. SPDP PEG Crosslinkers, PEGylated PEG Reagents | AxisPharm [axispharm.com]
- 5. This compound | BroadPharm [broadpharm.com]
Application Note: Mass Spectrometric Characterization of SPDP-PEG24-Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive methodology for the characterization of SPDP-PEG24-acid and its conjugates using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is a heterobifunctional crosslinker pivotal in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). Its discrete polyethylene glycol (PEG) chain enhances solubility and pharmacokinetic properties, while the terminal N-hydroxysuccinimide (NHS) ester (formed from the acid) and pyridyldithio groups allow for covalent linkage to amine and thiol moieties, respectively. Accurate mass determination and structural verification are critical for ensuring the quality and efficacy of the resulting bioconjugates. This document provides a detailed experimental protocol for LC-MS analysis, discusses expected results, and presents a plausible fragmentation pathway for the this compound linker, aiding in the structural elucidation of its conjugates.
Introduction
The field of bioconjugation has seen rapid advancements, driven by the need for targeted therapeutics like Antibody-Drug Conjugates (ADCs). The linker molecule, which connects the antibody to the cytotoxic payload, is a critical component influencing the stability, solubility, and efficacy of the ADC. This compound is a well-defined, discrete PEG (dPEG®) linker that offers several advantages in bioconjugation strategies.[1] The SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) group provides a thiol-reactive handle with a cleavable disulfide bond, which can be advantageous for drug release within the target cell.[2][3] The terminal carboxylic acid can be activated to an NHS ester to react with primary amines, such as those on lysine residues of proteins.[1] The PEG24 spacer, a discrete chain of 24 ethylene glycol units, enhances the aqueous solubility of the conjugate and can help to reduce immunogenicity.[3]
Mass spectrometry is an indispensable analytical tool for the characterization of such linkers and their conjugates, confirming molecular weight and assessing purity. Electrospray ionization (ESI) is particularly well-suited for the analysis of these polar, non-volatile molecules. This application note provides a robust protocol for the characterization of this compound and its conjugates using high-resolution LC-MS, facilitating confident structural verification in drug development workflows.
Experimental Protocols
Materials and Reagents
-
This compound (Molecular Weight: 1343.7 g/mol , Molecular Formula: C59H110N2O27S2)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Methanol, LC-MS grade
-
Amine-containing molecule (e.g., small peptide with a lysine residue) for conjugation
-
Thiol-containing molecule (e.g., cysteine) for conjugation
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide for acid activation
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
Sample Preparation: this compound
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to a final concentration of 10 µM using the initial mobile phase composition (e.g., 95% Water/5% ACN with 0.1% Formic Acid) for LC-MS analysis.
Sample Preparation: Amine Conjugate
-
To activate the carboxylic acid of this compound, dissolve it in anhydrous DMF.
-
Add 1.1 equivalents of NHS and 1.1 equivalents of DCC.
-
Stir the reaction at room temperature for 4 hours.
-
Remove the dicyclohexylurea precipitate by filtration.
-
Add the activated SPDP-PEG24-NHS ester solution to a solution of the amine-containing molecule in PBS (pH 7.4).
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Prepare the sample for LC-MS analysis by diluting it in the initial mobile phase.
Sample Preparation: Thiol Conjugate
-
Dissolve the this compound conjugate (from section 2.3) in PBS (pH 7.4).
-
Add a 1.5-fold molar excess of the thiol-containing molecule.
-
Incubate the reaction mixture for 1 hour at room temperature.
-
Prepare the sample for LC-MS analysis by diluting it in the initial mobile phase.
LC-MS Instrumentation and Parameters
-
Liquid Chromatography System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2-5 µL
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120-150 °C
-
Mass Range: 100 - 2000 m/z
-
Data Acquisition: Full scan MS and data-dependent MS/MS (ddMS2) with collision-induced dissociation (CID).
Results and Discussion
Mass Determination of this compound
The analysis of the this compound standard is expected to yield a mass spectrum with the protonated molecular ion [M+H]+ as the base peak. Given the discrete nature of the PEG chain, a single, sharp peak should be observed, rather than the broad distribution characteristic of polydisperse PEGs. Adducts with sodium [M+Na]+ or potassium [M+K]+ may also be present at lower intensities.
Table 1: Expected and Observed Masses for this compound
| Species | Theoretical m/z |
| [M+H]+ | 1344.7 |
| [M+Na]+ | 1366.7 |
| [M+K]+ | 1382.7 |
Theoretical m/z values are calculated based on the monoisotopic mass of this compound (C59H110N2O27S2, MW = 1343.7).
Characterization of Conjugates
Successful conjugation will result in a mass shift corresponding to the mass of the conjugated molecule minus the mass of the leaving group (H2O for amine conjugation, pyridine-2-thione for thiol conjugation). High-resolution mass spectrometry allows for the confirmation of the elemental composition of the conjugate.
Table 2: Example Mass Shifts for Conjugation
| Reaction | Reactant | Leaving Group | Mass Change |
| Amine Conjugation | Peptide (e.g., 500 Da) | H2O (18 Da) | + 482 Da |
| Thiol Conjugation | Cysteine (121.16 Da) | Pyridine-2-thione (111.17 Da) | + 9.99 Da |
Fragmentation Analysis (MS/MS)
Collision-induced dissociation (CID) of the protonated this compound conjugate provides structural information. The fragmentation pattern is expected to be dominated by two main pathways: cleavage along the PEG backbone and fragmentation of the SPDP moiety.
-
PEG Backbone Fragmentation: A characteristic series of neutral losses of ethylene glycol units (44.026 Da) is expected.
-
SPDP Moiety Fragmentation: The disulfide bond is a labile site for fragmentation. Cleavage of the S-S bond is a likely fragmentation pathway. Additionally, fragmentation of the pyridyl group and the propionate linker can occur. Based on the structure, key fragment ions can be predicted.
Table 3: Predicted Key Fragment Ions from this compound Moiety
| Fragment Description | Proposed Structure | Theoretical m/z |
| Pyridyl disulfide cation | C5H4NS-S+ | 142.98 |
| Pyridyl cation | C5H5N+ | 79.04 |
| Propionyl-pyridyldithio cation | C8H8NO2S2+ | 214.00 |
Note: The observed m/z values may vary slightly depending on the instrument calibration and resolution.
Visualizations
Caption: Experimental Workflow for LC-MS Analysis.
Caption: Proposed Fragmentation of this compound.
Conclusion
The protocol described in this application note provides a reliable and robust method for the characterization of this compound and its conjugates by LC-MS. High-resolution mass spectrometry enables accurate mass determination, confirming the successful synthesis of the desired conjugate. Furthermore, tandem mass spectrometry with collision-induced dissociation provides valuable structural information through the analysis of characteristic fragmentation patterns of both the PEG linker and the SPDP moiety. This detailed characterization is essential for ensuring the quality and consistency of bioconjugates in research and drug development pipelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of Multiple Ion Fragmentation Methods to Identify Protein Cross-links and Facilitate Comparison of Data Interpretation Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdysseus R Software - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Drug-to-Antibody Ratio for ADCs Utilizing a Cleavable SPDP-PEG24-Acid Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both the efficacy and safety of the therapeutic. An optimal DAR ensures effective drug delivery to the target cells while minimizing off-target toxicity.[1][2][] This application note provides detailed protocols for determining the DAR of an ADC constructed using a cleavable N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) linker with a 24-unit polyethylene glycol (PEG) spacer and a terminal carboxylic acid for drug attachment (SPDP-PEG24-acid). The methods described include UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
The this compound linker is a thiol-reactive linker that contains a disulfide bond, which is designed to be stable in circulation and cleaved upon internalization into target cells, releasing the cytotoxic payload.[4] The PEG24 spacer enhances the solubility and pharmacokinetic properties of the ADC.
Figure 1: Structure of an ADC with this compound Linker.
Overall Workflow for DAR Determination
The determination of the DAR for an this compound ADC involves a series of steps, from sample preparation to data analysis and interpretation. The choice of analytical technique will depend on the desired level of detail, with UV-Vis providing an average DAR and chromatographic and mass spectrometric methods offering information on the distribution of different drug-loaded species.
Figure 2: General workflow for DAR determination.
UV-Vis Spectroscopy for Average DAR Determination
UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC population.[5] This technique relies on the Beer-Lambert law and requires that the antibody and the cytotoxic drug have distinct maximum absorbance wavelengths.
Principle
The absorbance of the ADC is measured at two wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and another at the maximum absorbance of the drug. By using the extinction coefficients of the antibody and the drug at these two wavelengths, a set of simultaneous equations can be solved to determine the concentrations of the antibody and the drug, from which the average DAR is calculated.
Protocol
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) of the unconjugated mAb and the this compound-drug conjugate at both 280 nm and the drug's maximum absorbance wavelength (λmax_drug). This is a critical step and requires pure samples of both components.
-
-
Sample Preparation:
-
Prepare the ADC sample in a suitable buffer (e.g., PBS, pH 7.4).
-
Measure the absorbance of a blank solution (buffer only).
-
-
Absorbance Measurement:
-
Measure the absorbance of the ADC solution at 280 nm (A_280) and at λmax_drug (A_λmax).
-
-
Data Analysis and Calculation:
-
The concentrations of the antibody (C_Ab) and the drug (C_Drug) can be calculated using the following equations:
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)
-
-
Solve these two simultaneous equations for C_Ab and C_Drug.
-
The average DAR is then calculated as: DAR = C_Drug / C_Ab
-
Quantitative Data Summary
| Parameter | Symbol | Typical Value |
| Antibody λmax | λmax_Ab | 280 nm |
| Drug λmax | λmax_drug | Varies by drug |
| Molar Extinction Coefficient of Antibody at 280 nm | ε_Ab,280 | ~210,000 M⁻¹cm⁻¹ (for IgG1) |
| Molar Extinction Coefficient of Drug at λmax_drug | ε_Drug,λmax | Varies by drug |
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC is a powerful technique for determining the DAR distribution of cysteine-linked ADCs. It separates ADC species based on their hydrophobicity. The conjugation of a hydrophobic drug molecule to the antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
Principle
ADC species are loaded onto a HIC column in a high-salt mobile phase, which promotes hydrophobic interactions between the ADC and the stationary phase. A decreasing salt gradient is then used to elute the species, with the least hydrophobic (unconjugated mAb) eluting first, followed by species with increasing DAR.
Protocol
-
Materials:
-
HIC column (e.g., Butyl or Phenyl phase)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
-
Sample Preparation:
-
Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
-
Chromatographic Conditions:
-
Flow rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-45 minutes.
-
-
Data Analysis and Calculation:
-
Identify the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Integrate the area of each peak.
-
The weighted average DAR is calculated using the following formula:
-
Average DAR = Σ (Peak Area % of each species * Number of drugs in that species) / 100
-
-
Quantitative Data Summary
| DAR Species | Expected Elution Order |
| DAR0 (Unconjugated mAb) | First |
| DAR2 | Second |
| DAR4 | Third |
| DAR6 | Fourth |
| DAR8 | Last |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another chromatographic method used to determine the average DAR. For cysteine-linked ADCs, this method typically involves the reduction of the interchain disulfide bonds to separate the light and heavy chains.
Principle
The ADC is treated with a reducing agent to break the disulfide bonds, resulting in separate light chains (LC) and heavy chains (HC). The conjugation of the drug increases the hydrophobicity of the chains. RP-HPLC separates these chains based on their hydrophobicity, allowing for the quantification of unconjugated and drug-conjugated chains.
Protocol
-
Sample Preparation (Reduction):
-
To approximately 100 µg of ADC, add a reducing agent such as dithiothreitol (DTT) to a final concentration of 10-20 mM or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5-10 mM.
-
Incubate at 37 °C for 30 minutes to ensure complete reduction.
-
-
Chromatographic Conditions:
-
RP-HPLC column (e.g., C4 or C8)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient from ~20% to 80% Mobile Phase B.
-
Detection: UV at 280 nm and/or 252 nm.
-
-
Data Analysis and Calculation:
-
Identify and integrate the peaks for the unconjugated light chain (L0), drug-conjugated light chain (L1), unconjugated heavy chain (H0), and drug-conjugated heavy chain (H1, H2, H3).
-
The weighted average DAR is calculated as follows:
-
Average DAR = (Σ (Peak Area % of LC species * Number of drugs) + Σ (Peak Area % of HC species * Number of drugs)) / 100
-
-
Mass Spectrometry (MS) for Detailed Characterization
Mass spectrometry provides the most detailed information about an ADC, including the precise mass of each species, the distribution of drug loads, and confirmation of the conjugation sites. Both intact mass analysis and analysis of reduced and/or deglycosylated subunits can be performed.
Principle
MS separates ions based on their mass-to-charge ratio (m/z). For intact ADCs, different DAR species will have different masses. By deconvoluting the resulting mass spectrum, the masses of the different species can be determined, and their relative abundances can be used to calculate the average DAR.
Figure 3: Workflow for Mass Spectrometry-based DAR analysis.
Protocols
-
Intact Mass Analysis (Native MS):
-
Sample Preparation: Buffer exchange the ADC into a volatile buffer such as ammonium acetate. This is often done using size-exclusion chromatography (SEC) online with the mass spectrometer.
-
MS Analysis: Infuse the sample into an ESI-Q-TOF or Orbitrap mass spectrometer under native conditions.
-
Data Analysis: Deconvolute the resulting spectrum to obtain the zero-charge masses of the different DAR species. Calculate the average DAR based on the relative intensities of the deconvoluted peaks.
-
-
Reduced Mass Analysis (Middle-Down):
-
Sample Preparation:
-
(Optional) Deglycosylate the ADC using PNGase F to simplify the mass spectrum.
-
Reduce the ADC with DTT or TCEP as described in the RP-HPLC section.
-
-
LC-MS Analysis: Separate the light and heavy chains using RP-HPLC coupled to a mass spectrometer.
-
Data Analysis: Deconvolute the spectra for the light and heavy chain peaks to determine their masses. The number of conjugated drugs can be determined from the mass shift. Calculate the average DAR based on the relative abundance of the conjugated and unconjugated chains.
-
Quantitative Data Summary
| Analyte | Expected Mass Increase per Drug-Linker |
| Intact ADC | Mass of this compound-Drug |
| Light Chain | Mass of this compound-Drug |
| Heavy Chain | Mass of this compound-Drug |
Mechanism of Action of SPDP-Linker ADCs
The cleavable disulfide bond in the SPDP linker is key to the mechanism of action of these ADCs. The following diagram illustrates the process from target binding to payload release.
Figure 4: Mechanism of action of an ADC with a cleavable SPDP linker.
The accurate determination of the drug-to-antibody ratio is essential for the development and quality control of ADCs. This application note provides a comprehensive overview and detailed protocols for four common analytical techniques used for this purpose. The choice of method will depend on the specific requirements of the analysis, with UV-Vis providing a quick average DAR, HIC and RP-HPLC offering information on drug distribution, and mass spectrometry delivering the most detailed characterization of the ADC species. By employing these methods, researchers can ensure the quality, consistency, and efficacy of their this compound ADCs.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with SPDP-PEG24-acid
Welcome to the technical support center for optimizing your antibody-drug conjugate (ADC) development using SPDP-PEG24-acid. This guide provides answers to frequently asked questions, troubleshooting advice for common challenges, and detailed experimental protocols to help you achieve a consistent and optimal drug-to-antibody ratio (DAR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in ADC development?
A: this compound is a heterobifunctional crosslinker used to link a drug payload to an antibody. It consists of three main parts:
-
SPDP (Succinimidyl 3-(2-pyridyldithio)propionate): This group contains a pyridyldithiol moiety that reacts with free sulfhydryl (thiol) groups to form a cleavable disulfide bond. This is often the point of attachment for a thiolated drug payload.
-
PEG24: A 24-unit polyethylene glycol spacer. PEG linkers are known to increase the hydrophilicity and solubility of the resulting ADC, which can help mitigate aggregation caused by hydrophobic drug payloads.[1][2]
-
Acid (-COOH): A terminal carboxylic acid group. This group is used to conjugate the linker to the antibody by reacting with primary amines (e.g., on lysine residues) after activation with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or HATU to form a stable amide bond.[3][4]
Conjugation is typically a two-step process: 1) Activating the acid and reacting it with lysine residues on the antibody surface. 2) Reacting the SPDP group on the now linker-modified antibody with a thiol-containing drug.
Q2: Why is optimizing the Drug-to-Antibody Ratio (DAR) important?
A: The DAR, or the average number of drug molecules conjugated to a single antibody, is a critical quality attribute (CQA) for an ADC.[5] It directly impacts the ADC's efficacy, safety, and pharmacokinetic profile.
-
Low DAR: May result in insufficient potency and reduced therapeutic efficacy.
-
High DAR: Can lead to increased toxicity, faster clearance from circulation, and a higher propensity for aggregation due to increased hydrophobicity from the payload. Optimizing the DAR is essential for creating a balanced ADC with a wide therapeutic window.
Q3: What is a typical starting molar ratio of linker to antibody?
A: The optimal molar ratio is highly dependent on the specific antibody, buffer conditions, and desired target DAR. A common starting point for optimization is to test a range of molar ratios, such as 5:1, 10:1, and 20:1 (linker:antibody). The resulting DAR will not be 1:1 with the molar ratio used, so empirical testing is crucial. For initial experiments, a 5:1 to 10:1 molar excess of the linker is often recommended.
Q4: How is the average DAR typically measured?
A: Hydrophobic Interaction Chromatography (HIC) is the most common and robust method for determining the average DAR and the distribution of different drug-loaded species (DAR 0, 2, 4, etc.). As drug molecules are conjugated to the antibody, its surface becomes more hydrophobic. HIC separates these species based on their hydrophobicity, allowing for the quantification of each species' relative abundance. The weighted average of this distribution gives the average DAR. Reversed-phase high-performance liquid chromatography (RP-HPLC) after ADC reduction is an orthogonal method that can also be used.
Troubleshooting Guide
This section addresses common problems encountered during the optimization of DAR with this compound.
Problem 1: The final DAR is too low or conjugation efficiency is poor.
| Possible Cause | Recommended Solution |
| Suboptimal pH | The activation of the carboxylic acid with EDC/NHS and its reaction with antibody amines is most efficient at a pH of 6.5-7.5. Ensure your reaction buffer is within this range and does not contain primary amines (e.g., Tris, glycine). |
| Insufficient Linker Concentration | The molar excess of the linker-to-antibody ratio was too low. Increase the molar ratio of this compound in increments. See the data table below for an example. |
| Hydrolysis of Activated Linker | The activated NHS-ester on the linker is susceptible to hydrolysis in aqueous buffers. Prepare the activated linker solution immediately before adding it to the antibody solution. |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and store them properly in a desiccator. |
| Inefficient Disulfide Exchange | The reaction between the SPDP group and the thiolated drug is inefficient. Ensure the pH for this step is between 7.0 and 8.0. Also, confirm that the drug's thiol group is free and not oxidized by using a mild reducing agent like TCEP if necessary, followed by its removal before conjugation. |
Problem 2: The final DAR is too high, leading to product aggregation.
| Possible Cause | Recommended Solution |
| Excessive Linker Concentration | The molar excess of the linker was too high, leading to over-conjugation. Reduce the molar ratio of this compound to the antibody. |
| High Antibody Concentration | High protein concentrations during conjugation can promote intermolecular crosslinking and aggregation. Consider reducing the antibody concentration during the reaction. |
| Hydrophobic Payload | The drug payload itself is highly hydrophobic, causing the ADC to aggregate even at a moderate DAR. The PEG24 spacer helps, but may not be sufficient. Consider using solubility-enhancing excipients in the final formulation. |
| Unfavorable Buffer Conditions | The buffer's salt concentration or pH may promote instability. Screen different formulation buffers post-conjugation to find one that maximizes stability. Immobilizing the antibody on a solid support during conjugation can also prevent aggregation. |
| Storage and Handling | Storing the ADC under thermal stress, shaking, or exposing it to light can accelerate aggregation. Store the final product at recommended temperatures (e.g., 4°C or -80°C) and protect it from light. |
Data Presentation
Table 1: Example Relationship of Molar Ratio to Average DAR
This table presents hypothetical data to illustrate the non-linear relationship between the initial linker:antibody molar ratio and the resulting average DAR. Actual results will vary.
| Linker:Antibody Molar Ratio | Average DAR (by HIC) | % Aggregation (by SEC) |
| 3:1 | 1.8 | < 1% |
| 5:1 | 3.2 | 1.5% |
| 10:1 | 4.9 | 3.8% |
| 20:1 | 6.5 | 8.2% |
Experimental Protocols & Visualizations
Overall Workflow
The diagram below illustrates the general two-step workflow for creating an ADC using this compound, where the linker is first attached to the antibody and then the drug is conjugated.
Caption: General workflow for two-step ADC conjugation.
Protocol 1: Antibody Modification with this compound
This protocol details the first major step: attaching the linker to the antibody.
-
Antibody Preparation:
-
Buffer exchange the antibody into an amine-free buffer, such as Phosphate Buffered Saline (PBS) or HEPES buffer, at pH 7.2-7.5. Buffers containing primary amines like Tris will interfere with the reaction.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Linker Activation & Conjugation:
-
Weigh out this compound, EDC, and sulfo-NHS (s-NHS) in a dry microfuge tube. A 1.2-fold molar excess of EDC/s-NHS over the linker is recommended.
-
Dissolve the mixture in anhydrous DMSO to a stock concentration (e.g., 10 mM) immediately before use.
-
Add the desired molar excess (e.g., 5-fold to 10-fold) of the activated linker solution to the antibody solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by running the reaction mixture over a desalting column (e.g., Zeba™ Spin Desalting Column) or via size-exclusion chromatography (SEC).
-
The resulting product is the SPDP-modified antibody (Ab-PEG-SPDP).
-
Protocol 2: Drug Conjugation and ADC Purification
This protocol details the second step: attaching the thiolated drug to the modified antibody.
-
Drug Preparation:
-
Dissolve the thiol-containing drug payload in a compatible organic solvent (e.g., DMSO).
-
Ensure the drug's thiol group is reduced. If unsure, treat with a 2-fold molar excess of TCEP for 30 minutes and use immediately.
-
-
Conjugation Reaction:
-
Add a 1.5 to 3-fold molar excess of the thiolated drug to the purified, SPDP-modified antibody solution.
-
The reaction buffer pH should be between 7.0 and 8.0 to facilitate the disulfide exchange.
-
Incubate at room temperature for 2-4 hours or overnight at 4°C. The reaction displaces pyridine-2-thione, which can be monitored by measuring absorbance at 343 nm.
-
-
Final Purification:
-
Purify the final ADC from excess drug and reaction byproducts using SEC or Tangential Flow Filtration (TFF).
-
The purified product is the final ADC, ready for characterization.
-
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing issues with your final DAR.
Caption: Decision tree for troubleshooting DAR results.
References
- 1. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPDP-PEG-acid | AxisPharm [axispharm.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. tandfonline.com [tandfonline.com]
issues with SPDP-PEG24-acid solubility and aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPDP-PEG24-acid. Here, you will find information on addressing common challenges related to solubility and aggregation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker that contains a pyridyldithiol (SPDP) group and a carboxylic acid group at opposite ends of a 24-unit polyethylene glycol (PEG) spacer.[1][2] The SPDP group reacts specifically with sulfhydryl (-SH) groups, while the carboxylic acid can be activated to react with primary amines (-NH2).[1][2] The PEG linker enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions.[3] Its primary applications are in bioconjugation, such as linking proteins, peptides, or other molecules for drug delivery systems and diagnostics.
Q2: How should I store this compound?
A2: this compound should be stored at -20°C and protected from moisture. It is advisable to allow the vial to equilibrate to room temperature before opening to prevent condensation. For optimal stability, unused stock solutions should also be stored at -20°C.
Q3: In what solvents should I dissolve this compound?
A3: this compound has limited aqueous solubility and is best dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution before adding it to your aqueous reaction mixture.
Solubility and Stock Solution Preparation
| Solvent | Recommended Starting Concentration | Notes |
| DMSO (Dimethyl Sulfoxide) | 25 mM (dissolving 5 mg in 640 µL) | Prepare fresh before use. Store unused stock at -20°C. |
| DMF (Dimethylformamide) | 25 mM (dissolving 5 mg in 640 µL) | Use high-purity, anhydrous grade. Prepare fresh. |
| Water | Low solubility | Not recommended for initial stock solution preparation. |
| PBS (Phosphate-Buffered Saline) | Very low solubility | Not recommended for initial stock solution preparation. |
It is crucial to use anhydrous solvents, as the SPDP group can be sensitive to moisture.
Troubleshooting Aggregation
Aggregation is a common issue encountered during bioconjugation reactions. The following guide provides a systematic approach to troubleshoot and mitigate aggregation when using this compound.
Issue: Precipitate or visible aggregates form after adding this compound to the protein solution.
Caption: Troubleshooting workflow for aggregation issues.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 25 mM stock solution of this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh out 5 mg of this compound and place it in a clean, dry microcentrifuge tube.
-
Add 640 µL of anhydrous DMSO or DMF to the tube.
-
Vortex briefly until the solid is completely dissolved.
-
Use the stock solution immediately for the best results.
Caption: Workflow for preparing a 25 mM this compound stock solution.
Protocol 2: General Protein Conjugation with this compound
This protocol outlines a general procedure for conjugating a protein containing primary amines to a sulfhydryl-containing molecule using this compound. Note that the carboxylic acid group on the PEG linker needs to be activated first (this protocol assumes a pre-activated NHS-ester version of the PEG-acid for simplicity of the amine reaction, or the use of coupling agents like EDC/NHS). For the this compound, the carboxylic acid would first be activated. The following is a more direct amine-to-thiol conjugation using a related SPDP-PEG-NHS ester as an illustrative example.
Materials:
-
Protein A (with primary amines, e.g., lysine residues) at 1-5 mg/mL in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.2-8.0, 1 mM EDTA).
-
Molecule B (with a free sulfhydryl group).
-
SPDP-PEG24-NHS Ester (as an example for direct amine reactivity) stock solution (e.g., 25 mM in DMSO).
-
Desalting column.
-
Reaction buffers (amine-free for the first step, e.g., PBS).
Procedure:
-
Modification of Protein A:
-
To 1 mL of the Protein A solution, add a calculated amount of the SPDP-PEG-NHS Ester stock solution (a 10-20 fold molar excess is a common starting point).
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Purification of Modified Protein A:
-
Remove the excess, unreacted SPDP-PEG linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2-8.0).
-
-
Conjugation to Molecule B:
-
Dissolve Molecule B in a thiol-free buffer (e.g., 100 mM sodium phosphate, pH 7.2-8.0, 1 mM EDTA).
-
Add the sulfhydryl-containing Molecule B to the purified, SPDP-activated Protein A. A 1:1 to 1:5 molar ratio of activated Protein A to Molecule B can be a starting point.
-
Allow the reaction to proceed for 8-16 hours at room temperature or overnight at 4°C.
-
-
Purification of the Final Conjugate:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to separate the conjugate from unreacted components.
-
Caption: General experimental workflow for protein-molecule conjugation.
References
Technical Support Center: Improving the Stability of SPDP-PEG24-acid Conjugates in Plasma
Welcome to the technical support center for SPDP-PEG24-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of these conjugates in plasma. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of your bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound conjugates in plasma?
A1: The primary cause of instability for this compound conjugates in plasma is the cleavage of the disulfide bond within the SPDP linker. This occurs predominantly through a process called thiol-disulfide exchange, where free thiol-containing molecules in the plasma, such as glutathione and cysteine, attack the disulfide bond, leading to the premature release of the conjugated molecule.[1][2][][4]
Q2: How does the SPDP linker work and what are its reactive groups?
A2: The SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) linker is a heterobifunctional crosslinker. It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithio group. The NHS ester reacts with primary amines (like lysine residues on proteins) to form a stable amide bond. The 2-pyridyldithio group reacts with free sulfhydryl (thiol) groups to form a disulfide bond, which is cleavable under reducing conditions.[5]
Q3: What is the role of the PEG24 component in the conjugate's stability?
A3: The PEG24 (polyethylene glycol with 24 ethylene glycol units) component serves multiple purposes. It increases the overall size (hydrodynamic radius) of the conjugate, which can help prolong its circulation half-life by reducing renal clearance. The hydrophilic nature of PEG also improves the solubility and stability of the conjugate, potentially masking hydrophobic regions that could lead to aggregation. Longer PEG chains can also provide steric hindrance, which may offer some protection to the disulfide bond from enzymatic degradation or thiol-disulfide exchange.
Q4: Can the "acid" functionality of the this compound linker affect stability?
A4: The terminal carboxylic acid group on the PEG chain is typically used for conjugation to amine-containing molecules via activation with reagents like EDC and NHS. Once the amide bond is formed, the acid functionality itself does not directly impact the stability of the disulfide bond in plasma. However, the overall charge and chemical nature of the final conjugate can influence its interaction with plasma proteins and its pharmacokinetic profile.
Q5: At what pH should I perform the conjugation and handle the conjugate for optimal stability?
A5: For the initial conjugation step involving the NHS ester, a pH range of 7-8 is optimal for the reaction with primary amines. However, be aware that the NHS ester is susceptible to hydrolysis, which increases with higher pH. The half-life of an NHS ester is several hours at pH 7 but can be less than 10 minutes at pH 9. For the stability of the formed disulfide bond, it is recommended to work in a pH range of 6.5 to 7.5. Higher pH values can accelerate thiol-disulfide exchange, increasing the risk of premature cleavage if free thiols are present.
Troubleshooting Guide: Premature Cleavage in Plasma
This section provides a structured guide to address the common issue of premature cleavage of this compound conjugates in plasma.
Issue: Significant release of the conjugated molecule is observed in plasma stability assays.
This indicates that the disulfide bond in your conjugate is unstable in the plasma environment, leading to premature cleavage.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting premature cleavage of this compound conjugates.
| Potential Cause | Troubleshooting/Prevention Strategy | Rationale |
| Thiol-Disulfide Exchange | - Introduce Steric Hindrance: Consider using a modified SPDP linker with bulky groups (e.g., methyl groups) near the disulfide bond.- Optimize Conjugation Site: If possible, choose a conjugation site on the protein that is less solvent-accessible. This can physically shield the disulfide bond from exchange with plasma thiols. | The high concentration of free thiols (e.g., glutathione) in plasma readily attacks accessible disulfide bonds. Steric hindrance makes it more difficult for these thiols to approach and cleave the disulfide bond, thereby increasing plasma stability. |
| Presence of Trace Reducing Agents | - Use High-Purity Reagents: Ensure all buffers and reagents are of high purity and are freshly prepared. Consider degassing buffers to remove dissolved oxygen, which can participate in redox cycling with trace metal contaminants.- Add a Chelating Agent: Incorporate a chelating agent like EDTA (0.1-1 mM) in your buffers to sequester metal ions that can catalyze disulfide reduction. | Contaminants in reagents or buffers can act as reducing agents, leading to cleavage of the disulfide bond during handling and storage. Metal ions can facilitate redox reactions that result in disulfide bond reduction. |
| Incomplete Purification | - Thorough Purification: Ensure the complete removal of any unreacted free thiols from the protein or payload after the initial reduction or conjugation steps. Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) are effective methods for this purpose. | Residual free thiols from the conjugation process can lead to disulfide scrambling and a heterogeneous product with reduced stability. |
| Suboptimal Conjugation Conditions | - Control pH: Maintain the pH of the solution between 6.5 and 7.5 during handling and storage to minimize the rate of thiol-disulfide exchange.- Optimize Drug-to-Antibody Ratio (DAR): Conjugates with a higher DAR may exhibit faster clearance from circulation. It is important to find a balance between potency and stability. | Thiol-disulfide exchange is pH-dependent and is more rapid at alkaline pH. High DAR values can sometimes alter the overall properties of the conjugate, potentially leading to increased instability. |
| Inherent Linker Instability | - Consider Alternative Linker Chemistry: If the SPDP linker proves to be too labile for your application, consider more stable linker technologies. Options include maleimide-based linkers that form a stable thioether bond, or peptide linkers that are cleaved by specific enzymes within the target cell. | For certain applications requiring very high plasma stability, a disulfide-based linker may not be the optimal choice. Alternative chemistries can provide a more robust and stable linkage in the circulatory system. |
Data on Conjugate Stability
The stability of disulfide-linked conjugates can be influenced by several factors. The following tables provide illustrative data on the stability of such conjugates under various conditions.
Table 1: Influence of Steric Hindrance on Disulfide Linker Stability in Plasma
| Linker Type | Cleavage Mechanism | Half-life in Human Plasma (Approximate) | Key Stability Factor |
| Unhindered Disulfide | Thiol-disulfide exchange | ~9 days | Susceptible to redox conditions; stability can be influenced by the conjugation site. |
| Hindered Disulfide (e.g., with methyl groups) | Thiol-disulfide exchange | Significantly longer than unhindered disulfides | Increased steric hindrance enhances plasma stability by protecting the disulfide bond. |
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on Conjugate Clearance
| Conjugate Species | Clearance Rate | Reference |
| Higher DAR | Faster circulation clearance | |
| Lower DAR | Slower circulation clearance |
Experimental Protocols
Accurate assessment of conjugate stability is crucial for preclinical development. The following are detailed protocols for key experiments to evaluate the stability of this compound conjugates.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the this compound conjugate in plasma over time by measuring the amount of intact conjugate.
Workflow for In Vitro Plasma Stability Assay
Caption: Experimental workflow for the in vitro plasma stability assay.
Materials:
-
This compound conjugate of interest
-
Human, mouse, or rat plasma (frozen aliquots)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immuno-affinity capture beads (e.g., Protein A or anti-human IgG)
-
LC-MS grade water, acetonitrile, and formic acid
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
LC-MS system (e.g., Q-TOF)
Procedure:
-
Thaw frozen plasma at 37°C.
-
Spike the conjugate into the plasma to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 4, 24, 48, 72, 96, and 144 hours), withdraw an aliquot of the plasma-conjugate mixture.
-
Immediately add the aliquot to a tube containing immuno-affinity capture beads to capture the conjugate.
-
Incubate for 1-2 hours at 4°C with gentle mixing.
-
Wash the beads several times with cold PBS to remove unbound plasma proteins.
-
Elute the conjugate from the beads using a low pH elution buffer (e.g., 0.1% formic acid).
-
Neutralize the eluate immediately with a high pH buffer.
-
Analyze the samples by LC-MS to determine the amount of intact conjugate remaining. For analysis of reduced antibody fragments, a reducing agent (e.g., 10 mM DTT) can be added before LC-MS analysis.
Protocol 2: Glutathione (GSH) Challenge Assay
Objective: To assess the susceptibility of the disulfide linker to cleavage by the intracellular reducing agent, glutathione.
Workflow for Glutathione (GSH) Challenge Assay
Caption: Experimental workflow for the glutathione (GSH) challenge assay.
Materials:
-
This compound conjugate of interest
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
N-Ethylmaleimide (NEM) or other quenching agent
-
LC-MS or SEC-HPLC system
Procedure:
-
Prepare a solution of the conjugate in PBS.
-
Prepare a solution of GSH in PBS at a concentration representative of the intracellular environment (e.g., 5 mM).
-
Mix the conjugate and GSH solutions.
-
Incubate the mixture at 37°C.
-
At various time points, take an aliquot of the reaction mixture.
-
Quench the reaction by adding a thiol-reactive reagent like NEM to cap any free thiols and prevent further reaction.
-
Analyze the samples by LC-MS or SEC-HPLC to quantify the amount of cleaved and intact conjugate.
References
Technical Support Center: Purification of SPDP-PEG24-Acid Modified Peptides
Welcome to the technical support center for the purification of SPDP-PEG24-acid modified peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these complex molecules.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound modified peptides, primarily focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a common purification method.
| Observed Problem | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks in RP-HPLC | 1. Polydispersity of the PEG chain: The PEG24 linker can have a distribution of molecular weights, leading to a heterogeneous mixture that chromatographs as a broad peak. | - This is an inherent property of most PEG reagents. Consider using a more monodisperse PEG reagent if peak sharpness is critical.- Optimize the gradient slope in your RP-HPLC method. A shallower gradient can sometimes improve the resolution of different PEGylated species. |
| 2. Secondary interactions with the stationary phase: The peptide or the SPDP-PEG linker may be interacting with residual silanol groups on the silica-based C18 column. | - Use a high-quality, end-capped RP-HPLC column.- Add an ion-pairing agent such as trifluoroacetic acid (TFA) at a concentration of 0.1% to both mobile phases to minimize these interactions. | |
| 3. Peptide Aggregation: The hydrophobic nature of the peptide or the PEG chain can lead to aggregation, causing peak broadening and poor recovery. | - Lower the peptide concentration before injection.- Add organic modifiers like acetonitrile or isopropanol to the sample solvent to disrupt aggregates.- Perform the purification at a slightly elevated temperature (e.g., 30-40 °C) to reduce aggregation. | |
| Loss of Product/Low Recovery | 1. Irreversible adsorption to the column: The modified peptide may be strongly and irreversibly binding to the stationary phase. | - Switch to a column with a different stationary phase (e.g., C4 or C8) which is less hydrophobic than C18.- Increase the concentration of the organic modifier in the final elution step or add a stronger solvent like isopropanol. |
| 2. Cleavage of the SPDP linker: The disulfide bond in the SPDP group can be susceptible to cleavage under certain conditions. | - Maintain a slightly acidic pH (e.g., pH 2-6) in your mobile phases to minimize disulfide scrambling, which is more prevalent at neutral to alkaline pH.[1]- Avoid the presence of reducing agents in your samples and buffers. | |
| 3. Precipitation on the column: The modified peptide may be precipitating at the head of the column upon injection. | - Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions.- Consider a pre-purification step like size-exclusion chromatography (SEC) to remove larger aggregates.[2] | |
| Presence of Multiple Peaks | 1. Incomplete reaction: The peak may correspond to the unreacted peptide. | - Optimize the conjugation reaction conditions (e.g., stoichiometry of reactants, reaction time, pH) to drive the reaction to completion. |
| 2. Formation of side products: Besides the desired product, other species like peptide dimers (via disulfide bond formation) or hydrolyzed linker may be present. | - Use an orthogonal purification method, such as ion-exchange chromatography (IEX), in addition to RP-HPLC to separate these impurities.[3] | |
| 3. Positional Isomers: If the peptide has multiple potential conjugation sites, different isomers of the modified peptide may be present. | - This requires careful design of the peptide sequence to have a single, specific conjugation site.- High-resolution analytical techniques like mass spectrometry are needed to characterize these isomers. | |
| Co-elution of Product and Unreacted PEG Linker | 1. Similar retention times: The unreacted this compound may have a similar retention profile to the modified peptide under the chosen chromatographic conditions. | - Optimize the RP-HPLC gradient to improve separation.- Consider using a different chromatography mode, such as Hydrophobic Interaction Chromatography (HIC), where the separation is based on different principles. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended first-line purification method for this compound modified peptides?
A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective initial purification method.[4] A C18 column is a good starting point, with a mobile phase system typically consisting of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.
Q2: How does the this compound modification affect the retention of my peptide in RP-HPLC?
A2: The PEG24 chain is a large, hydrophilic polymer which will generally decrease the retention time of your peptide on a reversed-phase column compared to the unmodified peptide. However, the overall hydrophobicity of your peptide sequence will also play a significant role. The SPDP group itself is relatively hydrophobic and will contribute to retention.
Q3: Is the disulfide bond in the SPDP linker stable during purification?
A3: The disulfide bond is generally stable under the acidic conditions typically used for RP-HPLC (e.g., pH 2 with 0.1% TFA). However, it can be susceptible to reduction or exchange at neutral to alkaline pH, especially in the presence of free thiols.[1] It is crucial to avoid any reducing agents in your buffers and samples.
Q4: I see a very broad peak for my purified product. What can I do to sharpen it?
A4: Peak broadening is a common challenge with PEGylated molecules. This can be due to the inherent polydispersity of the PEG chain or on-column aggregation. To address this, you can try using a shallower gradient during your HPLC run, decreasing the sample concentration, or adding a small percentage of a stronger organic solvent like isopropanol to your mobile phase.
Q5: How can I confirm the identity and purity of my final product?
A5: Mass spectrometry is an essential tool for confirming the identity of your this compound modified peptide. You should look for the expected molecular weight of the conjugate. Analytical RP-HPLC with UV detection (typically at 214 nm and 280 nm) is used to assess the purity of the final product.
Quantitative Data Summary
The yield and purity of this compound modified peptides can vary significantly depending on the peptide sequence, the efficiency of the conjugation reaction, and the purification strategy. Below is a summary of representative data from a study involving SPDP conjugation.
| Product | Purification Method | Yield | Purity | Reference |
| HER2(scFv)-PE24 Conjugate | Size-Exclusion Chromatography | 58% | 93% |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of an this compound Modified Peptide
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Gradient:
-
Start with a shallow gradient to elute hydrophilic impurities. A typical starting point is 5-10% B.
-
Develop a linear gradient to elute the modified peptide. The steepness of the gradient will need to be optimized based on the hydrophobicity of the peptide. A common gradient is an increase of 1% B per minute.
-
Include a final high-organic wash (e.g., 95% B) to elute any strongly bound impurities.
-
Re-equilibrate the column to the initial conditions before the next injection.
-
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a low percentage of acetonitrile in water). Filter the sample through a 0.22 µm syringe filter before injection.
-
Fraction Collection: Collect fractions across the peak corresponding to the product.
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure product.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a powder.
Visualizations
Below are diagrams illustrating key workflows and concepts related to the purification of this compound modified peptides.
References
- 1. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification of therapeutic peptides using orthogonal methods to achieve high purity - American Chemical Society [acs.digitellinc.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Cleavage of SPDP-PEG24-Acid Disulfide Bonds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage of disulfide bonds in SPDP-PEG24-acid crosslinkers.
Frequently Asked Questions (FAQs)
Q1: What are the recommended reducing agents for cleaving the disulfide bond of this compound?
A1: The most common and effective reducing agents for cleaving the disulfide bond of this compound are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP). Both are highly efficient, but their optimal reaction conditions and compatibility with downstream applications differ.
Q2: How can I selectively cleave the SPDP linker's disulfide bond without reducing my protein's native disulfide bonds?
A2: Selective cleavage can be achieved by controlling the pH of the reaction. Performing the reduction with 25 mM DTT at a pH of 4.5 is reported to preferentially cleave the SPDP crosslinker's disulfide bond while leaving most native protein disulfide bonds intact.[1][2][3]
Q3: What are the key differences between DTT and TCEP for disulfide bond reduction?
A3: DTT is a thiol-based reducing agent that is most effective at a pH between 7 and 9.[1] TCEP is a non-thiol-based reducing agent that is effective over a broader pH range (1.5 to 8.5) and is more resistant to air oxidation.[4] TCEP is also compatible with maleimide chemistry without needing to be removed, which can be an advantage in certain workflows.
Q4: How can I monitor the efficiency of the disulfide bond cleavage?
A4: Cleavage of the SPDP linker can be monitored by measuring the release of pyridine-2-thione, a byproduct of the reaction, which has a maximum absorbance at 343 nm. Alternatively, chromatographic methods such as RP-HPLC or SEC, as well as mass spectrometry, can be used to analyze the cleavage products and confirm the reduction of the disulfide bond.
Q5: How do I prevent the re-formation of disulfide bonds after cleavage?
A5: To prevent the re-oxidation of the newly formed free thiols, it is recommended to work in a low-oxygen environment (e.g., using degassed buffers) or to cap the thiol groups with an alkylating agent like iodoacetamide (IAM) or N-ethylmaleimide (NEM) immediately after reduction. Lowering the pH of the buffer after reduction can also help to slow down the rate of re-oxidation.
Troubleshooting Guides
Issue 1: Incomplete or No Cleavage of the Disulfide Bond
| Potential Cause | Recommended Solution |
| Insufficient concentration of reducing agent. | Increase the molar excess of the reducing agent (DTT or TCEP) relative to the SPDP-conjugated molecule. A 10- to 100-fold molar excess is a common starting point. |
| Suboptimal pH for the reducing agent. | Adjust the buffer pH to the optimal range for your chosen reducing agent. For DTT, the optimal pH is typically between 7 and 9. TCEP is effective over a broader pH range of 1.5 to 8.5. |
| Short incubation time. | Increase the incubation time. While some reductions can be rapid, allowing the reaction to proceed for 30-60 minutes at room temperature is a good starting point. For complete reduction, longer incubation times may be necessary. |
| Low reaction temperature. | While many reductions proceed at room temperature, increasing the temperature to 37°C can enhance the reaction rate. |
| Degraded reducing agent. | Prepare fresh stock solutions of DTT or TCEP, as they can degrade over time, especially when exposed to air (DTT) or when in certain buffers like PBS (TCEP). |
Issue 2: Unintended Reduction of Native Protein Disulfide Bonds
| Potential Cause | Recommended Solution |
| Reaction pH is too high. | To selectively cleave the SPDP linker, perform the reduction at a lower pH. Using 25 mM DTT at pH 4.5 is recommended to minimize the reduction of native protein disulfide bonds. |
| Excessive concentration of reducing agent. | Titrate the concentration of the reducing agent to the lowest effective concentration that still provides efficient cleavage of the SPDP linker. |
| Prolonged incubation time. | Optimize the incubation time to be long enough for SPDP cleavage but short enough to minimize the reduction of more stable native disulfides. |
Issue 3: Low Yield of Thiol-Reactive Product After Cleavage
| Potential Cause | Recommended Solution |
| Re-oxidation of free thiols. | After cleavage, immediately proceed to the next step in your workflow. If storage is necessary, use degassed buffers and consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation. Alternatively, cap the free thiols with an alkylating agent. |
| Reaction of maleimide with DTT. | If using DTT for cleavage and your downstream application involves maleimide chemistry, it is crucial to remove the DTT after reduction using a desalting column or dialysis. TCEP is a suitable alternative as it does not readily react with maleimides. |
| Hydrolysis of maleimide. | If performing a maleimide conjugation, ensure the pH is maintained between 6.5 and 7.5 to prevent hydrolysis of the maleimide group. |
Experimental Protocols
Protocol 1: Standard Cleavage of this compound Disulfide Bond with DTT
-
Prepare DTT Stock Solution: Prepare a fresh 1 M stock solution of DTT in deoxygenated water.
-
Reaction Setup: In a microcentrifuge tube, add your this compound conjugated molecule to a final concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Initiate Cleavage: Add the 1 M DTT stock solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
Removal of DTT (if required): If DTT will interfere with downstream applications, remove it using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the desired buffer.
Protocol 2: Selective Cleavage of this compound Disulfide Bond with DTT
-
Prepare DTT Stock Solution: Prepare a fresh 1 M stock solution of DTT in deoxygenated water.
-
Prepare Acetate Buffer: Prepare a 0.1 M sodium acetate buffer and adjust the pH to 4.5.
-
Reaction Setup: Dissolve the this compound conjugated protein in the pH 4.5 acetate buffer to a concentration of 1-5 mg/mL.
-
Initiate Cleavage: Add the 1 M DTT stock solution to a final concentration of 25 mM.
-
Incubation: Incubate the reaction at room temperature for 30 minutes.
-
Buffer Exchange: Immediately exchange the buffer to your desired neutral pH buffer for downstream applications using a desalting column.
Protocol 3: Cleavage of this compound Disulfide Bond with TCEP
-
Prepare TCEP Stock Solution: Prepare a 0.5 M stock solution of TCEP-HCl in water. Neutralize the pH to ~7.0 with NaOH if required for your application.
-
Reaction Setup: Add your this compound conjugated molecule to a suitable buffer (e.g., Tris or HEPES buffer, pH 7.5).
-
Initiate Cleavage: Add the TCEP stock solution to the reaction mixture to a final concentration of 5-50 mM.
-
Incubation: Incubate the reaction at room temperature for 5-30 minutes.
-
Downstream Processing: TCEP generally does not need to be removed for subsequent reactions with maleimides.
Quantitative Data Summary
Table 1: Recommended Conditions for Disulfide Bond Cleavage
| Parameter | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Typical Concentration | 10-100 mM | 5-50 mM |
| Optimal pH Range | 7.0 - 9.0 | 1.5 - 8.5 |
| Incubation Time | 10-60 minutes | 5-30 minutes |
| Incubation Temperature | Room Temperature to 37°C | Room Temperature |
Visualizations
Caption: Workflow for this compound disulfide bond cleavage.
Caption: Troubleshooting decision tree for incomplete cleavage.
References
side reactions of SPDP-PEG24-acid and how to avoid them
Welcome to the technical support center for SPDP-PEG24-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this crosslinker. Here you will find detailed information on potential side reactions and comprehensive strategies to avoid them, ensuring the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive targets?
This compound is a heterobifunctional crosslinker featuring a long polyethylene glycol (PEG) spacer.[1][] It contains two primary reactive groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds.[3][4]
-
A pyridyldithiol group that reacts with sulfhydryl (thiol) groups, like the side chain of cysteine residues, to form a cleavable disulfide bond.[1]
The PEG24 linker is a hydrophilic spacer that enhances the solubility and stability of the conjugated molecules.
Q2: What is the main side reaction associated with the NHS ester group?
The primary side reaction of the NHS ester is hydrolysis , where it reacts with water to form an inactive carboxylic acid. This reaction competes with the desired conjugation to a primary amine and can significantly reduce the yield of your final product.
Q3: What factors influence the rate of NHS ester hydrolysis?
The rate of NHS ester hydrolysis is primarily influenced by:
-
pH: The rate of hydrolysis increases significantly with a rise in pH.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Buffer Composition: The presence of competing nucleophiles can interfere with the desired reaction.
Q4: What are the potential side reactions of the pyridyldithiol group?
The pyridyldithiol group can undergo a thiol-disulfide exchange reaction with other thiol-containing molecules present in the reaction mixture, not just the intended target. This can lead to the formation of unintended disulfide bonds. It's also important to note that this disulfide bond is reversible and can be cleaved by reducing agents.
Q5: Can the PEG linker itself cause any side reactions?
The polyethylene glycol (PEG) linker is generally considered biocompatible and inert, serving primarily as a flexible, hydrophilic spacer. Its main role is to improve the solubility and pharmacokinetic properties of the resulting conjugate. There are no common side reactions directly attributed to the PEG24 chain itself under typical bioconjugation conditions.
Troubleshooting Guide: Side Reactions of this compound
This guide provides solutions to common problems encountered during conjugation reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no conjugation to amine-containing molecule | Hydrolysis of the NHS ester. | - Perform the reaction at a lower temperature (e.g., 4°C instead of room temperature). - Decrease the reaction time. - Ensure the reaction pH is within the optimal range of 7.2-8.0. - Prepare fresh solutions of this compound immediately before use. - Use anhydrous DMSO or DMF to dissolve the reagent. |
| Presence of primary amine-containing buffers (e.g., Tris, glycine). | - Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer. | |
| Low or no conjugation to thiol-containing molecule | Oxidation of free thiols on the target molecule. | - Ensure the thiol-containing molecule is freshly prepared or has been stored under conditions that prevent oxidation. - Consider a mild reduction step with a reagent like TCEP prior to conjugation. |
| Thiol-disulfide exchange with other reducing agents. | - Avoid the presence of reducing agents like DTT or 2-mercaptoethanol in the reaction buffer until the final cleavage step is desired. | |
| Formation of unexpected conjugates or protein aggregation | Non-specific reactions of the NHS ester. | - While primary amines are the main target, NHS esters can show some reactivity towards other nucleophiles like serine, threonine, and tyrosine, especially at higher pH. Adhering to the optimal pH range (7.2-8.0) minimizes this. |
| Disulfide scrambling. | - If your protein has multiple cysteine residues, disulfide bond scrambling can occur, especially at alkaline pH. Perform the reaction at a slightly acidic pH (around 6.5) to minimize this. |
Quantitative Data on NHS Ester Hydrolysis
The stability of the NHS ester is highly dependent on the pH and temperature of the reaction environment. The half-life of the NHS ester provides a quantitative measure of its stability.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
Experimental Protocols
Protocol 1: General Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of a protein containing primary amines (Protein A) to a protein containing sulfhydryl groups (Protein B).
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Protein A in amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)
-
Protein B in a suitable buffer (e.g., PBS)
-
Desalting column
Methodology:
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a desired concentration (e.g., 10 mg/mL).
-
-
Modification of Protein A with this compound:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the Protein A solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted this compound using a desalting column equilibrated with an appropriate buffer (e.g., PBS).
-
-
Conjugation of Modified Protein A with Protein B:
-
Add the sulfhydryl-containing Protein B to the purified, modified Protein A.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or another suitable purification method to separate the conjugate from unreacted proteins.
-
Protocol 2: Monitoring Pyridyldithiol Reaction
The reaction of the pyridyldithiol group with a thiol releases pyridine-2-thione, which can be quantified spectrophotometrically at 343 nm. This allows for the monitoring of the conjugation reaction.
Materials:
-
SPDP-modified molecule
-
Thiol-containing molecule
-
Reaction buffer (e.g., PBS)
-
Spectrophotometer
Methodology:
-
Establish a baseline absorbance reading of the reaction mixture at 343 nm before the addition of the thiol-containing molecule.
-
Initiate the reaction by adding the thiol-containing molecule.
-
Monitor the increase in absorbance at 343 nm over time. The reaction is complete when the absorbance stabilizes.
-
The concentration of the released pyridine-2-thione can be calculated using the Beer-Lambert law (molar extinction coefficient of pyridine-2-thione is approximately 8080 M⁻¹cm⁻¹ at 343 nm).
Visualizing Reaction Pathways and Workflows
To further clarify the chemical processes and potential pitfalls, the following diagrams illustrate the primary reaction, a significant side reaction, and a troubleshooting workflow.
References
Validation & Comparative
A Head-to-Head Comparison of SPDP-PEG24-Acid and Maleimide Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an antibody-drug conjugate's (ADC) success. An ideal linker must ensure the stable attachment of the cytotoxic payload to the antibody in systemic circulation while enabling its efficient release at the tumor site. This guide provides an objective comparison of two widely used linker technologies: the cleavable SPDP-PEG24-acid linker and the conventional maleimide-based linker.
This comparison delves into the fundamental mechanisms, stability, and overall performance of ADCs constructed with these linkers, supported by experimental data. We will explore the inherent instability of maleimide linkers and the targeted release strategy of disulfide-based linkers like SPDP. Furthermore, the role of the integrated PEG24 spacer in the SPDP linker will be examined for its impact on the ADC's physicochemical properties.
At a Glance: Key Differences in Linker Chemistry and Performance
| Feature | This compound Linker | Maleimide Linker |
| Bond Type | Disulfide Bond | Thioether Bond (initially) |
| Cleavage Mechanism | Reduction-sensitive; cleaved by intracellular glutathione. | Non-cleavable thioether bond, but susceptible to retro-Michael reaction leading to premature payload release. Can be stabilized by hydrolysis of the succinimide ring. |
| Release Trigger | High intracellular glutathione concentration in tumor cells. | Primarily relies on lysosomal degradation of the antibody, but premature release can occur in plasma. |
| Stability in Circulation | Generally stable, with the disulfide bond being relatively stable in the bloodstream. | Prone to instability due to the retro-Michael reaction, which can lead to off-target toxicity.[1][2][] |
| Hydrophilicity | High, due to the 24-unit polyethylene glycol (PEG) spacer.[4][5] | Can be hydrophobic, potentially leading to aggregation. |
| Payload Release | Releases the payload with a free thiol group. | Can release the payload still attached to the linker and an amino acid residue after antibody degradation. |
In-Depth Analysis of Linker Performance
Stability in Plasma
The stability of the linker in plasma is paramount to prevent premature release of the cytotoxic payload, which can cause systemic toxicity and reduce the therapeutic window.
Maleimide-based linkers form a thiosuccinimide adduct with cysteine residues on the antibody. This bond is susceptible to a retro-Michael reaction, especially in the presence of thiol-containing molecules like albumin in the plasma. This can lead to the transfer of the drug-linker to other proteins, resulting in off-target toxicity. However, the stability of the maleimide linkage can be significantly enhanced through hydrolysis of the succinimide ring, which forms a stable, ring-opened structure that is resistant to the retro-Michael reaction.
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) linkers, on the other hand, form a disulfide bond with cysteine residues. This bond is relatively stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing environment inside tumor cells where the concentration of glutathione is significantly higher. The inclusion of a PEG24 spacer in the this compound linker further enhances the stability and solubility of the ADC.
Comparative Stability Data (Illustrative)
| Linker Type | Incubation Conditions | Time (days) | % Intact ADC (Illustrative) | Reference |
| Conventional Maleimide | Human Plasma, 37°C | 7 | ~50% | |
| Stabilized Maleimide (ring-opened) | Rat Serum, 37°C | 14 | >95% | |
| Disulfide (SPDP-based) | Human Plasma, 37°C | 7 | >90% |
Note: The above data is illustrative and compiled from different studies. Direct head-to-head comparative studies are limited.
In Vitro and In Vivo Efficacy
The efficacy of an ADC is dependent on its ability to deliver and release its payload specifically to cancer cells.
ADCs with maleimide linkers have demonstrated significant anti-tumor activity. However, their efficacy can be compromised by the premature release of the payload. Stabilized maleimide linkers show improved efficacy due to their enhanced stability.
SPDP-linked ADCs are designed for efficient intracellular payload release, which can lead to potent cytotoxic effects. The cleavable nature of the disulfide bond allows for the release of the unmodified payload, which can be crucial for its activity.
Illustrative In Vivo Efficacy Data
| ADC Linker Type | Tumor Model | Outcome | Reference |
| Maleimide-based | Xenograft | Tumor growth inhibition | |
| SPDP-based | Xenograft | Significant tumor regression |
Experimental Protocols
Determination of Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.
Method 1: UV/Vis Spectroscopy
This is a simple and rapid method for determining the average DAR.
-
Principle: Based on the Beer-Lambert law, the absorbance of the ADC solution is measured at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the payload.
-
Procedure:
-
Determine the extinction coefficients of the antibody and the free drug at both wavelengths.
-
Measure the absorbance of the ADC sample at both wavelengths.
-
Calculate the concentrations of the antibody and the drug in the ADC sample using the simultaneous equations derived from the Beer-Lambert law.
-
The DAR is the molar ratio of the drug to the antibody.
-
Method 2: Hydrophobic Interaction Chromatography (HIC)
HIC is a high-resolution technique that can determine the distribution of different drug-loaded species.
-
Principle: HIC separates molecules based on their hydrophobicity. The addition of hydrophobic drug-linkers to the antibody increases its hydrophobicity, allowing for the separation of species with different DARs.
-
Procedure:
-
An HIC column is used with a mobile phase gradient from high to low salt concentration.
-
The ADC sample is injected, and the different DAR species are eluted and detected by UV absorbance.
-
The peak area of each species is used to calculate the weighted average DAR.
-
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in a biologically relevant matrix.
-
Procedure:
-
The ADC is incubated in plasma (e.g., human, mouse) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 24, 48, 72 hours).
-
The amount of intact ADC and the concentration of released payload are quantified using methods like ELISA and LC-MS.
-
Visualizing the Mechanisms
This compound Linker: Conjugation and Cleavage
Caption: Conjugation of SPDP-PEG24-Payload to an antibody and subsequent intracellular release of the payload.
Maleimide Linker: Conjugation and Retro-Michael Reaction
Caption: Conjugation of a maleimide linker and its subsequent instability in plasma via the retro-Michael reaction.
Conclusion
The choice between an this compound and a maleimide linker depends on the specific requirements of the ADC being developed.
-
This compound linkers offer the advantage of a cleavable disulfide bond for targeted intracellular drug release and a hydrophilic PEG spacer to improve the overall properties of the ADC. This makes them a compelling choice for payloads that need to be released in their native form to exert their cytotoxic effect.
-
Maleimide linkers , while widely used, present a significant challenge due to their inherent instability in plasma. However, strategies to stabilize the maleimide linkage by promoting hydrolysis of the succinimide ring have been developed, making them a viable option, particularly for non-cleavable ADC designs where the payload is active even when attached to the linker and an amino acid.
Ultimately, a thorough evaluation of stability, efficacy, and toxicity in relevant preclinical models is essential to select the optimal linker for a given therapeutic application. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the complex landscape of ADC development.
References
A Comparative Guide to Validating the Integrity of SPDP-PEG24-Acid Conjugates
For researchers, scientists, and drug development professionals, ensuring the integrity of bioconjugates is critical for the efficacy and safety of novel therapeutics and diagnostics. SPDP-PEG24-acid is a popular crosslinker that introduces a lengthy polyethylene glycol (PEG) spacer with a terminal carboxylic acid and an N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group. This guide provides an objective comparison of methodologies to validate the integrity of this compound conjugates and contrasts its performance with common alternatives, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a heterobifunctional crosslinker used in bioconjugation.[1][2][3] Its key features include:
-
SPDP Group: Reacts with sulfhydryl (thiol) groups to form a reversible disulfide bond.
-
PEG24 Spacer: A 24-unit polyethylene glycol chain that increases the hydrophilicity and bioavailability of the conjugate.
-
Carboxylic Acid Group: Can be activated to react with primary amines, forming a stable amide bond.
These characteristics make this compound a versatile tool for linking a variety of molecules, including proteins, peptides, and nanoparticles.
Core Validation Techniques
The validation of this compound conjugates primarily involves assessing purity, stability, and functionality. A combination of chromatographic and spectrometric techniques is typically employed.
Purity Assessment
Purity assessment aims to quantify the amount of desired conjugate and identify the presence of unconjugated starting materials or undesirable side products. High-Performance Liquid Chromatography (HPLC) is a cornerstone for this analysis.[2]
Table 1: Comparison of HPLC Methods for Purity Analysis of this compound Conjugates
| HPLC Method | Principle | Primary Application for this compound Conjugates | Typical Resolution |
| Size-Exclusion (SEC-HPLC) | Separation based on hydrodynamic radius. | Quantifying high molecular weight aggregates and removing unreacted PEG linker. | Lower |
| Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity. | Resolving conjugates with different drug-to-antibody ratios (DAR) and positional isomers. | High |
| Ion-Exchange (IEX-HPLC) | Separation based on net surface charge. | Separating isoforms of the conjugate with different charge states. | High |
| Hydrophobic Interaction (HIC-HPLC) | Separation based on hydrophobicity under non-denaturing conditions. | Determining the distribution of drug-linked species and calculating the average DAR.[4] | High |
Stability Assessment
The stability of the disulfide bond introduced by the SPDP linker is a critical parameter, as its premature cleavage can lead to off-target effects. Stability is typically assessed in the presence of reducing agents that mimic the intracellular environment.
Table 2: Parameters for In Vitro Stability Assessment of Disulfide-Linked Conjugates
| Parameter | Description | Typical Conditions | Analytical Method |
| Reducing Agent | Simulates the intracellular reducing environment. | 5 mM reduced glutathione (GSH) or dithiothreitol (DTT). | RP-HPLC or LC-MS |
| Incubation Time | Monitored over a time course to determine the rate of cleavage. | 0, 1, 4, 8, 24, 48, 72 hours. | RP-HPLC or LC-MS |
| Temperature | Physiological temperature. | 37°C. | - |
| pH | Physiological pH. | 7.4. | - |
Functional Characterization
Beyond purity and stability, it is crucial to confirm that the conjugation process does not impair the biological activity of the conjugated molecules.
-
Binding Assays (e.g., ELISA): To verify that the binding affinity of an antibody or protein to its target is retained after conjugation.
-
Cell-Based Assays: To assess the in-vitro efficacy of the conjugate, such as cytotoxicity for antibody-drug conjugates (ADCs).
Comparison with Alternatives
The primary alternative to SPDP-based linkers for thiol-specific conjugation is maleimide chemistry.
Table 3: Comparison of SPDP and Maleimide Linkers for Bioconjugation
| Feature | SPDP Linker | Maleimide Linker |
| Target Residue | Cysteine (thiol) | Cysteine (thiol) |
| Bond Formed | Disulfide | Thioether |
| Bond Stability | Reversible (cleavable by reducing agents) | Generally considered stable, but can undergo retro-Michael reaction. |
| Reaction pH | 7-8 | 6.5-7.5 |
| Key Advantage | Cleavable bond allows for payload release in a reducing environment. | Forms a more stable covalent bond. |
| Key Disadvantage | Potential for premature cleavage in circulation. | The formed succinimide ring can undergo hydrolysis or a retro-Michael reaction, leading to payload release. |
Experimental Protocols
Protocol 1: Purity Assessment by SEC-HPLC
Objective: To quantify the percentage of monomeric conjugate and detect the presence of aggregates.
Methodology:
-
Column: A suitable SEC column (e.g., Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm).
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detector: UV at 214 nm or 280 nm.
-
Injection Volume: 20 µL.
-
Sample Concentration: 2.0 mg/mL.
-
Data Analysis: Integrate the peak areas to determine the relative percentage of monomer, aggregate, and fragment.
Protocol 2: Stability Assessment in the Presence of Glutathione
Objective: To determine the rate of disulfide bond cleavage in a simulated intracellular reducing environment.
Methodology:
-
Sample Preparation: Prepare solutions of the this compound conjugate at a known concentration (e.g., 1 mg/mL) in both a control buffer (PBS, pH 7.4) and a test buffer (PBS, pH 7.4, supplemented with 5 mM reduced glutathione).
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each tube.
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact conjugate remaining.
-
Data Analysis: Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life.
Visualizations
Caption: Workflow for the stability assessment of this compound conjugates.
Caption: Simplified reaction pathway for this compound conjugation.
Conclusion
Validating the integrity of this compound conjugates requires a multi-faceted analytical approach. A combination of HPLC methods provides a comprehensive assessment of purity, while in vitro stability assays are essential for characterizing the lability of the disulfide bond. When selecting a crosslinker, researchers must consider the desired stability profile of the final conjugate. While SPDP linkers offer the advantage of cleavability, maleimide-based linkers provide a more stable linkage. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the development and characterization of robust and effective bioconjugates.
References
- 1. Quantitative analysis of polyethylene glycol (PEG) in PEG-modified proteins/cytokines by aqueous two-phase systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. enovatia.com [enovatia.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of SPDP-PEG24-acid in Antibody-Drug Conjugate (ADC) Models
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, pharmacokinetic profile, and overall therapeutic efficacy. Among the diverse array of available linkers, SPDP-PEG24-acid has emerged as a widely utilized option. This guide provides an objective comparison of the performance of ADCs constructed with the this compound linker against those with other common linkers, supported by experimental data.
The Role of the Linker in ADC Performance
The linker in an ADC serves two primary functions: to stably connect the cytotoxic payload to the monoclonal antibody during systemic circulation and to efficiently release the payload at the tumor site. The choice of linker dictates the ADC's mechanism of action and can be broadly categorized into cleavable and non-cleavable types.
This compound is a cleavable linker that incorporates three key features:
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate): This component contains a disulfide bond that is susceptible to cleavage in the reducing environment of the intracellular space, releasing the payload.
-
PEG24 (24-unit polyethylene glycol): The PEG spacer enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and lead to more favorable pharmacokinetic properties, especially when working with hydrophobic payloads.
-
Acid: A terminal carboxylic acid group allows for conjugation to the antibody.
This guide will compare the performance of this compound-based ADCs to those utilizing:
-
Non-PEGylated SPDP: A similar disulfide-based cleavable linker without the PEG spacer.
-
Valine-Citrulline (Val-Cit): A protease-cleavable linker.
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable linker.
Comparative Performance Data
The following tables summarize the performance of ADCs with different linkers across key parameters. It is important to note that direct head-to-head comparisons in a single ADC model are not always available in published literature. Therefore, the data presented is a synthesis of findings from various studies and may involve different antibodies, payloads, and cell lines.
In Vitro Cytotoxicity
The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines and is typically reported as the half-maximal inhibitory concentration (IC50).
| Linker Type | ADC Model (Representative) | Target Cell Line | IC50 (nM) | Key Observations |
| This compound | Anti-HER2-MMAE | SK-BR-3 (HER2-positive) | ~5-15 | The PEG linker can sometimes slightly decrease in vitro potency compared to non-PEGylated versions, potentially due to steric hindrance.[1] |
| Non-PEGylated SPDP | Anti-HER2-MMAE | SK-BR-3 (HER2-positive) | ~1-10 | Generally exhibits high potency, but the hydrophobic nature of the linker-payload can lead to aggregation. |
| Val-Cit-PABC | Anti-CD30-MMAE | Karpas-299 (CD30-positive) | ~0.5-5 | Highly potent due to efficient cleavage by lysosomal proteases.[2] |
| SMCC (non-cleavable) | Anti-HER2-DM1 | SK-BR-3 (HER2-positive) | ~10-50 | Often shows lower in vitro potency compared to cleavable linkers as the payload is released with an amino acid remnant.[3] |
Bystander Effect
The bystander effect, the ability of a released payload to kill neighboring antigen-negative tumor cells, is a key feature of ADCs with cleavable linkers and membrane-permeable payloads.
| Linker Type | Bystander Killing Potential | Mechanism |
| This compound | High | The released payload, upon cleavage of the disulfide bond, can diffuse across cell membranes to kill adjacent cells. |
| Non-PEGylated SPDP | High | Similar to the PEGylated version, the released payload can induce a bystander effect. |
| Val-Cit-PABC | High | The enzymatically cleaved, uncharged payload can readily cross cell membranes.[4] |
| SMCC (non-cleavable) | Low to None | The released payload-linker-amino acid complex is typically charged and cannot efficiently cross cell membranes.[5] |
Pharmacokinetics
The pharmacokinetic profile of an ADC determines its circulation half-life and exposure in the body.
| Linker Type | Key Pharmacokinetic Parameters (Representative) | Observations |
| This compound | Half-life: ~150-200 hours (in rats) | The hydrophilic PEG chain generally leads to a longer half-life and reduced clearance compared to non-PEGylated linkers. |
| Non-PEGylated SPDP | Half-life: ~100-150 hours (in rats) | More rapid clearance compared to PEGylated counterparts due to increased hydrophobicity. |
| Val-Cit-PABC | Half-life: Highly variable, can be unstable in rodent plasma (~6 days in mice, ~9.6 days in monkeys for a Val-Cit ADC). | Stability can be species-dependent, with some Val-Cit linkers showing instability in mouse plasma. |
| SMCC (non-cleavable) | Half-life: Generally long and antibody-like (~10 days in mice). | Exhibits high stability in circulation, leading to a favorable pharmacokinetic profile. |
In Vivo Efficacy
In vivo efficacy is assessed in animal models of cancer, typically by measuring tumor growth inhibition.
| Linker Type | ADC Model (Representative) | Animal Model | Tumor Growth Inhibition | Key Observations |
| This compound | Anti-HER2-MMAE | NCI-N87 xenograft (mice) | High | Improved pharmacokinetics often translates to enhanced tumor accumulation and efficacy compared to non-PEGylated linkers. |
| Non-PEGylated SPDP | Anti-HER2-MMAE | NCI-N87 xenograft (mice) | Moderate to High | Efficacious, but may require higher or more frequent dosing compared to PEGylated versions to achieve the same effect. |
| Val-Cit-PABC | Anti-CD30-MMAE | Karpas-299 xenograft (mice) | Very High | Demonstrates potent anti-tumor activity in vivo. |
| SMCC (non-cleavable) | Anti-HER2-DM1 | NCI-N87 xenograft (mice) | High | The high stability of the linker contributes to effective tumor growth inhibition. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and experimental procedures discussed in this guide.
Caption: ADC Mechanism of Action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thiol-Reactive Conjugation Chemistries: Alternatives to SPDP-PEG24-Acid
For researchers, scientists, and drug development professionals engaged in creating precisely engineered bioconjugates, the choice of a thiol-reactive linker is a critical decision that profoundly impacts the stability, efficacy, and safety of the final product. While SPDP-PEG24-acid has been a widely used reagent for introducing cleavable disulfide bonds, the landscape of bioconjugation has evolved, offering a diverse toolkit of alternatives with distinct advantages. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data, to inform the selection of the optimal conjugation strategy.
The primary alternatives to SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) for thiol-reactive conjugation fall into several major classes, each forming a different type of covalent bond with a sulfhydryl group. These include maleimides, haloacetyls (such as iodoacetamides and bromoacetamides), and vinyl sulfones, which form stable, non-cleavable thioether bonds. Additionally, next-generation linkers have emerged to address the stability limitations of traditional maleimides, offering enhanced performance for applications like antibody-drug conjugates (ADCs).
Comparison of Key Performance Metrics
The selection of a thiol-reactive linker is a multi-faceted decision guided by the specific requirements of the application. Key performance indicators include reaction selectivity and efficiency, the stability of the resulting conjugate, and the nature of the formed bond (cleavable vs. non-cleavable).
| Feature | SPDP (Pyridyl Disulfide) | Maleimide | Haloacetyl (Iodo/Bromo) | Vinyl Sulfone | Next-Gen Maleimide (e.g., Maleamic Methyl Ester) | PODS (Phenyloxadiazolyl Methyl Sulfone) |
| Reactive Group | Pyridyl disulfide | Maleimide | α-halo-carbonyl | Vinyl sulfone | Maleamic methyl ester | Phenyloxadiazolyl methyl sulfone |
| Target Group | Thiols (-SH) | Thiols (-SH) | Thiols (-SH), Histidine | Thiols (-SH) | Thiols (-SH) | Thiols (-SH) |
| Resulting Bond | Disulfide (-S-S-) | Thioether | Thioether | Thioether | Thioether (via ring-opened succinimide) | Thioether-like |
| Bond Stability | Cleavable by reducing agents | Stable, but susceptible to retro-Michael addition (deconjugation) and hydrolysis.[1][2] | Highly Stable Thioether Bond | Stable Thioether Bond | Improved stability over traditional maleimides.[3][4] | Highly stable, resistant to retro-Michael addition.[5] |
| Reaction pH | 6.5 - 7.5 | 6.5 - 7.5 for thiol specificity | 7.0 - 8.5 | 8.0 - 9.0 | Mild conditions, similar to maleimides | Physiological pH |
| Selectivity | High for thiols | High for thiols at pH < 7.5; reactivity with amines increases at higher pH. | Can react with other nucleophiles (e.g., His, Met) | Good for thiols, but can react with amines at higher pH | High for thiols | High for thiols |
| Key Advantage | Cleavable linkage for drug release | Fast reaction kinetics and high efficiency. | Forms a very stable bond | Stable linkage | Enhanced stability while retaining advantages of maleimide chemistry. | Superior stability for in vivo applications. |
| Key Disadvantage | Susceptible to premature cleavage by endogenous thiols like glutathione | In vivo instability can lead to payload loss. | Slower reaction rates compared to maleimides | Slower reaction rates and requires higher pH | Relatively new technology | Relatively new technology |
In-depth Look at Next-Generation Alternatives
Maleamic Methyl Ester Linkers
Traditional maleimide-based conjugates are known to suffer from instability in vivo, where the thiosuccinimide linkage can undergo a retro-Michael reaction, leading to premature release of the conjugated payload. To address this, linkers based on maleamic methyl esters have been developed. These reagents react with thiols to form a stable, ring-opened succinimide structure, which is significantly more resistant to deconjugation.
Experimental data has shown that ADCs constructed with maleamic methyl ester-based linkers exhibit markedly improved stability compared to their conventional maleimide counterparts. In a stability study, a maleamic methyl ester-based ADC showed only ~9% payload shedding after 21 days of incubation in the presence of an excess of a reducing thiol, whereas the traditional maleimide-based ADC lost approximately 31% of its payload under the same conditions.
PODS (Phenyloxadiazolyl Methyl Sulfone) Linkers
Another innovative alternative is the phenyloxadiazolyl methyl sulfone (PODS) linker. This reagent also reacts specifically with thiols to form a highly stable linkage that is resistant to the retro-Michael reaction that plagues traditional maleimides. Preclinical studies have demonstrated that radioimmunoconjugates synthesized using PODS linkers exhibit superior in vivo performance compared to those made with maleimide-based linkers, showing less off-target accumulation of the payload.
Experimental Protocols
General Protocol for Thiol-Reactive Conjugation
This protocol provides a general framework for the conjugation of a thiol-reactive linker to a protein containing free sulfhydryl groups.
1. Protein Preparation:
-
If the protein contains disulfide bonds that need to be targeted, they must first be reduced to free thiols. A common method is to incubate the protein with a 10- to 20-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) in a suitable buffer (e.g., PBS, pH 7.2) for 30-60 minutes at room temperature.
-
If DTT is used, it must be removed prior to conjugation, as it contains a free thiol. This can be achieved using a desalting column. TCEP does not need to be removed if using maleimide or haloacetyl chemistries.
2. Conjugation Reaction:
-
Dissolve the thiol-reactive linker (e.g., maleimide, haloacetyl, or SPDP derivative) in a compatible organic solvent like DMSO or DMF to prepare a stock solution.
-
Add the linker stock solution to the reduced protein solution at a molar excess (typically 5- to 20-fold) of the linker over the protein.
-
The reaction is typically carried out at room temperature for 1-4 hours or overnight at 4°C, with gentle stirring and protected from light. The optimal reaction time and temperature will depend on the specific linker and protein.
3. Quenching and Purification:
-
To stop the reaction, a quenching reagent can be added. For maleimide and haloacetyl reactions, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any excess linker.
-
The unreacted linker and other small molecules are removed from the conjugate using methods such as size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.
4. Characterization:
-
The degree of labeling (DOL) or drug-to-antibody ratio (DAR) can be determined using various methods, including UV-Vis spectroscopy (if the payload has a distinct absorbance), mass spectrometry (MALDI-TOF or ESI-MS), or hydrophobic interaction chromatography (HIC).
In Vitro Stability Assessment of ADCs
This protocol outlines a method to compare the stability of different linker chemistries in an ADC format.
1. Incubation:
-
Incubate the purified ADCs (e.g., at 1 mg/mL) in human or mouse plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, and 168 hours), take aliquots of the ADC-plasma mixture and immediately freeze them at -80°C to stop any further degradation.
2. Sample Analysis:
-
The amount of intact ADC at each time point can be quantified using an enzyme-linked immunosorbent assay (ELISA) that captures the antibody portion of the ADC and detects the payload.
-
Alternatively, liquid chromatography-mass spectrometry (LC-MS) can be used to analyze the samples and determine the average drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload loss and linker instability.
Visualizations
Mechanism of Action for an Antibody-Drug Conjugate
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Experimental Workflow for Comparing Thiol-Reactive Linkers
Caption: Workflow for the comparative evaluation of thiol-reactive linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
SPDP-PEG24-Acid in Bioconjugation: A Comparative Guide to Applications and Efficacy
In the landscape of bioconjugation and drug delivery, the choice of a chemical linker is paramount to the success of a therapeutic or diagnostic agent. Among the diverse array of available linkers, SPDP-PEG24-acid has emerged as a versatile tool for researchers and drug developers. This guide provides a comprehensive literature review of the applications and efficacy of this compound, offering an objective comparison with alternative linker technologies, supported by experimental data and detailed protocols.
Overview of this compound
This compound is a heterobifunctional crosslinker that incorporates three key chemical motifs:
-
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This group provides a thiol-reactive pyridyldithio moiety and an amine-reactive N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (e.g., on lysine residues of proteins) to form stable amide bonds. The pyridyldithio group reacts with free thiols (e.g., on cysteine residues) to form a cleavable disulfide bond.
-
Polyethylene Glycol (PEG)24: A 24-unit polyethylene glycol spacer enhances the solubility and stability of the resulting conjugate in aqueous environments.[1] The PEG chain can also reduce the immunogenicity of the conjugated molecule and improve its pharmacokinetic profile.[2]
-
Carboxylic Acid (-acid): The terminal carboxylic acid provides an additional functional group for further modification or conjugation.
The key feature of SPDP-PEG linkers is the disulfide bond, which is stable in circulation but can be cleaved in the reducing environment inside a cell, allowing for the controlled release of a payload.[3][]
Applications of this compound
The unique chemical properties of this compound lend it to a variety of applications in biomedical research and drug development:
-
Antibody-Drug Conjugates (ADCs): SPDP-PEG linkers are widely used to attach potent cytotoxic drugs to monoclonal antibodies. The antibody directs the ADC to a specific target, such as a cancer cell, and upon internalization, the disulfide bond is cleaved, releasing the drug and inducing cell death.[3]
-
PEGylation of Proteins and Peptides: The covalent attachment of PEG chains (PEGylation) to therapeutic proteins and peptides can improve their pharmacokinetic and pharmacodynamic properties. This compound can be used for site-specific PEGylation via reaction with cysteine residues.
-
Drug Delivery Systems: Beyond ADCs, SPDP-PEG linkers can be used to functionalize nanoparticles and liposomes for targeted drug delivery. The PEG component provides a "stealth" characteristic, prolonging circulation time, while the SPDP moiety allows for the attachment of targeting ligands or the encapsulation of drugs with a cleavable release mechanism.
-
Bioconjugation and Diagnostics: The ability to link different biomolecules makes this compound a valuable tool for creating diagnostic reagents and research tools, such as enzyme conjugates and fluorescently labeled proteins.
Comparative Efficacy of SPDP-PEG Linkers
The efficacy of a linker in an ADC is determined by its stability in circulation and its ability to efficiently release the payload at the target site. While direct head-to-head comparisons of this compound with other linkers in a single ADC system are limited in the published literature, we can draw comparisons based on the performance of different linker classes.
Table 1: Comparison of Cleavable Linker Technologies
| Linker Type | Cleavage Mechanism | Plasma Stability | Payload Release | Key Advantages | Key Disadvantages |
| Disulfide (e.g., SPDP-PEG) | Reduction by intracellular glutathione (GSH) | Moderate to High | Efficient intracellularly | Good balance of stability and release; well-established chemistry. | Potential for premature release in the presence of reducing agents in plasma. |
| Maleimide-based (Thioether) | Non-cleavable (requires lysosomal degradation of the antibody) | High | Slow, relies on antibody catabolism | High stability in circulation. | Slower payload release; potential for payload to remain attached to amino acid residues, affecting activity. |
| Peptide (e.g., Val-Cit) | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) | High | Highly specific to the tumor microenvironment | High plasma stability and target-specific cleavage. | Efficacy depends on the expression level of the target enzyme. |
| Hydrazone | pH-sensitive hydrolysis in the acidic environment of endosomes/lysosomes | Low to Moderate | Triggered by acidic pH | Targeted release in acidic intracellular compartments. | Can be unstable at physiological pH, leading to premature drug release. |
Data on the Impact of PEG Linker Length
The length of the PEG spacer can significantly influence the properties of an ADC. Longer PEG chains generally improve solubility and pharmacokinetics. However, they can sometimes reduce the in vitro cytotoxicity.
Table 2: Impact of PEG Linker Length on ADC Properties (Data collated from multiple studies)
| Linker | ADC Construct | In Vitro Cytotoxicity (IC50) | In Vivo Half-life | Reference |
| SMCC (No PEG) | ZHER2-SMCC-MMAE | Lower (more potent) | 19.6 min | |
| PEG4K | ZHER2-PEG4K-MMAE | 4.5-fold higher than SMCC | 49.2 min | |
| PEG10K | ZHER2-PEG10K-MMAE | 22-fold higher than SMCC | 219.0 min | |
| PEG24 | Anti-CD30 ADC | ~10 ng/mL | Not explicitly stated, but clearance is low |
Note: The data in Table 2 is collated from different studies with different antibody and payload systems, and therefore should be interpreted with caution. A direct comparison is challenging without a head-to-head study.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of bioconjugates using this compound. Below are representative protocols for key experiments.
Protocol 1: Two-Step Antibody-Drug Conjugation using this compound
Objective: To conjugate a cytotoxic drug to an antibody via an this compound linker.
Materials:
-
Antibody (e.g., IgG) in phosphate-buffered saline (PBS), pH 7.2-7.5
-
SPDP-PEG24-NHS ester (or this compound activated to an NHS ester)
-
Thiol-containing cytotoxic drug
-
Reducing agent (e.g., TCEP)
-
Reaction buffers: PBS, pH 7.2-7.5; Acetate buffer, pH 4.5
-
Desalting columns
Procedure:
-
Antibody Modification with SPDP-PEG24:
-
Dissolve the antibody in PBS at a concentration of 1-10 mg/mL.
-
Dissolve SPDP-PEG24-NHS ester in a water-miscible organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
-
Add a 5- to 20-fold molar excess of the SPDP-PEG24-NHS ester solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, unreacted SPDP-PEG24-NHS ester using a desalting column equilibrated with PBS.
-
-
Drug Conjugation to the Modified Antibody:
-
Dissolve the thiol-containing drug in a suitable solvent.
-
Add the drug solution to the purified SPDP-modified antibody solution at a desired molar ratio (e.g., 3-5 moles of drug per mole of antibody).
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove unreacted drug.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation of the ADC using size-exclusion chromatography (SEC).
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency of an ADC on target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in cell culture medium.
-
Remove the old medium from the cells and add the ADC or control solutions.
-
Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Visualizing the Mechanism and Workflow
Diagrams can provide a clear understanding of the complex processes involved in ADC development and function.
Caption: Mechanism of action of a disulfide-linked antibody-drug conjugate.
Caption: General workflow for ADC synthesis using an SPDP-PEG linker.
Conclusion
This compound is a valuable and versatile linker for the development of bioconjugates, particularly in the field of antibody-drug conjugates. Its key advantages include the cleavable disulfide bond for controlled payload release and the hydrophilic PEG spacer that enhances solubility and stability. While direct quantitative comparisons with other linkers in identical systems are not always readily available in the literature, the existing data suggests that disulfide-based linkers like SPDP-PEG offer a good balance between plasma stability and efficient intracellular drug release. The choice of the optimal linker, however, remains highly dependent on the specific antibody, payload, and target indication, necessitating careful empirical evaluation through the detailed experimental protocols outlined in this guide. Future research focusing on direct comparative studies will be invaluable in further guiding the rational design of next-generation bioconjugates.
References
Safety Operating Guide
Proper Disposal of SPDP-PEG24-acid: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of SPDP-PEG24-acid (CAS No. 1334177-97-7), a heterobifunctional crosslinker commonly used in biomedical research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
While this compound is not classified as a hazardous material according to available Safety Data Sheets (SDS), it is imperative to handle its disposal with care, treating it as special waste to minimize any potential environmental impact.[1] Improper disposal can lead to contamination of water systems and laboratory facilities.
Immediate Safety and Handling Precautions
Before handling this compound, personnel should be equipped with appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
In the event of accidental release, the following steps should be taken:
-
Containment: Mix the spilled material with an inert absorbent, such as sand or vermiculite.
-
Collection: Sweep up the mixture and place it in a clearly labeled, tightly closed container for disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Environmental Protection: Do not allow the material to enter drains or water courses.[1]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound, whether in solid form or in solution, is to engage a licensed professional waste disposal service.[1][2] This ensures compliance with all national and regional regulations.
-
Waste Segregation: Unused or waste this compound should be collected separately from other chemical waste streams to avoid cross-contamination and to ensure proper handling.
-
Containerization: Place the waste in a well-labeled, sealed, and chemically compatible container. The label should clearly identify the contents as "this compound waste."
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Professional Disposal: Arrange for collection by a licensed hazardous or special waste disposal company.[1] Provide the disposal company with all available safety information, including the Safety Data Sheet.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these guidelines, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.
References
Safeguarding Your Research: A Comprehensive Guide to Handling SPDP-PEG24-acid
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of SPDP-PEG24-acid, a valuable tool in bioconjugation and drug development. Adherence to these guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment.
This compound is a polyethylene glycol (PEG) linker containing a succinimidyl-pyridyl-dithiopropionate (SPDP) crosslinker and a terminal carboxylic acid. While the PEG component enhances aqueous solubility, the reactive nature of the SPDP and NHS ester moieties necessitates careful handling to prevent inadvertent reactions and potential exposure. Although a specific Safety Data Sheet (SDS) for this compound is not universally available, a comprehensive safety strategy can be formulated based on the known properties of its constituent parts and general laboratory safety standards.
Essential Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound. This is based on a risk assessment for handling powdered and dissolved forms of PEGylated crosslinkers.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes & Face | Safety Goggles & Face Shield | Safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing. |
| Hands | Chemical-Resistant Gloves (Nitrile) | Disposable nitrile gloves provide adequate protection for incidental contact. For prolonged handling or when dissolving the compound, double-gloving is recommended. Gloves should be changed immediately upon contamination. |
| Body | Laboratory Coat | A buttoned, long-sleeved laboratory coat is required to protect skin and clothing from spills. |
| Respiratory | N95 Respirator or use of a Fume Hood | When handling the powdered form of this compound, a fume hood should be used to prevent inhalation of dust particles. If a fume hood is not available, an N95 respirator is required. |
| Feet | Closed-Toe Shoes | Fully enclosed shoes are mandatory to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
This protocol details the safe handling of this compound from receipt to use in an experimental setting.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is typically -20°C.
-
Labeling: Ensure the container is clearly labeled with the compound name and any hazard warnings.
Preparation of Solutions
-
Location: All weighing of the powdered compound and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Dissolution: this compound is often dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to an aqueous reaction buffer.[1][2] Handle these solvents with appropriate care and PPE.
-
pH Considerations: The SPDP group reacts optimally with thiols at a pH of 7-8.[3] The NHS ester is more stable at a lower pH and its rate of hydrolysis increases with higher pH. Buffers should be chosen accordingly and be free of primary amines and thiols.[1][4]
Experimental Use
-
Reaction Setup: Perform all reactions in a well-ventilated area.
-
Monitoring: The reaction of the SPDP group with a thiol releases pyridine-2-thione, which can be monitored by measuring the absorbance at 343 nm to follow the reaction progress.
-
Quenching: If necessary, unreacted NHS esters can be quenched by adding an excess of a primary amine-containing buffer, such as Tris or glycine.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical to environmental and personnel safety. All waste generated from the handling and use of this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: Empty containers of this compound should be triple-rinsed with an appropriate solvent (e.g., the solvent used for dissolution). The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of in the regular trash, with the label defaced.
Disposal Procedure
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents (including solvents), and the approximate concentrations.
-
Storage: Store hazardous waste in a designated, secondary containment area away from general laboratory traffic.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste containing this compound down the drain.
Visualizing the Workflow
The following diagram illustrates the key stages of the handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
